molecular formula C6H11NO3 B022477 Ac-DL-Abu-OH CAS No. 114285-09-5

Ac-DL-Abu-OH

Cat. No.: B022477
CAS No.: 114285-09-5
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

Ac-DL-Abu-OH, also known as N-Acetyl-DL-2-Aminobutyric Acid, is an unnatural amino acid derivative that serves as a valuable building block in chemical and biochemical research. With a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol, it is characterized as a white to off-white crystalline powder . The compound meets high-quality specifications, including an assay of ≥98.0% as determined by HPLC, and has a melting point of 130.0 to 134.0°C . This compound is primarily used as a key intermediate in the synthesis of a wide variety of other compounds. Its applications span the fields of pharmaceuticals, peptide synthesis (including the production of chiral compounds and other amino acids), and general organic synthesis . Researchers utilize this compound to introduce structural diversity into peptides, which can be critical for studying structure-activity relationships and developing novel bioactive molecules. Please note that this product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
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Record name NSC203440
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Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Record name (�±)-2-Acetamido-butyric acid
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Foundational & Exploratory

The Strategic Role of N-Terminal Acetylation with Ac-DL-Abu-OH in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and rapid clearance is paramount. The strategic incorporation of non-canonical amino acids (ncAAs) and terminal modifications represents a cornerstone of modern peptidomimetic design. Among these modifications, N-terminal acetylation, specifically utilizing structures like N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), offers a powerful tool to enhance the drug-like properties of peptide candidates. This guide provides a comprehensive technical overview of the role and application of this modification, complete with experimental protocols and quantitative data.

Core Principles: The Dual Advantage of N-Acetylation and a Non-Canonical Residue

The utility of an N-terminally acetylated 2-aminobutyric acid residue stems from two key chemical features: the N-terminal acetyl cap and the non-canonical nature of the aminobutyric acid (Abu) side chain.

1.1 N-Terminal Acetylation: The Stability Cap

N-terminal acetylation is one of the most common protein modifications in eukaryotes and a widely adopted strategy in synthetic peptide chemistry.[1] The addition of an acetyl group (CH₃CO-) to the N-terminal α-amino group of a peptide has profound effects:

  • Neutralization of Charge : The modification removes the positive charge of the terminal amino group at physiological pH.[2] This alteration of the peptide's surface charge can influence its interaction with biological targets and reduce non-specific binding.

  • Enhanced Proteolytic Resistance : A primary challenge in peptide therapeutics is rapid degradation by exopeptidases, such as aminopeptidases, which recognize and cleave the peptide bond adjacent to a free N-terminus. N-terminal acetylation effectively "caps" the peptide, blocking this recognition site and sterically hindering enzymatic attack.[3][4] This modification can significantly increase the peptide's half-life in plasma and other biological matrices.[3][4]

1.2 2-Aminobutyric Acid (Abu): A Tool for Conformational and Stability Modulation

2-Aminobutyric acid is a non-proteinogenic α-amino acid, an isomer of the neurotransmitter GABA. As a homolog of alanine with an ethyl side chain, its incorporation into a peptide sequence can:

  • Modulate Hydrophobicity : The ethyl group of Abu provides a subtle increase in hydrophobicity compared to alanine's methyl group. Systematically replacing canonical residues with Abu can be used to fine-tune the hydrophobic face of amphipathic peptides, which is critical for their interaction with cell membranes.[5]

  • Induce Conformational Constraints : The stereochemistry of the α-carbon influences the peptide backbone's local conformation. While L-Abu can be used to explore side-chain effects, the incorporation of D-Abu is a well-established strategy to introduce significant resistance to general proteolysis, as proteases are highly stereospecific for L-amino acids.[6][7] The use of a DL-racemic mixture (as in this compound) is less common for targeted drug design but can be valuable in the generation of peptide libraries for screening purposes.

The combination of N-terminal acetylation with an Abu residue, therefore, provides a synergistic strategy to bolster a peptide's defense against enzymatic degradation from both ends while fine-tuning its physicochemical properties.

Quantitative Impact on Peptide Stability

The benefits of N-terminal acetylation and non-canonical amino acid incorporation have been quantified in numerous studies. While specific data for this compound is sparse, the principles are well-demonstrated with analogous modifications.

Table 1: Effect of N-Terminal Acetylation on Antimicrobial Peptide (L163) Stability Data extracted from a study on the stability of the antimicrobial peptide L163 and its acetylated analog (L163-Ac).[3]

ConditionPeptideRemaining Peptide (%)Time (hours)
Trypsin Digestion L163< 5%1
L163-Ac> 80%1
Plasma Stability L163~ 20%4
L163-Ac> 75%4

Table 2: General Effects of Peptide Modifications on Stability This table summarizes qualitative and semi-quantitative findings from multiple studies on peptide stabilization strategies.[4][5][8]

Modification StrategyPrimary Mechanism of ActionTypical Effect on Half-LifeExample Residue/Modification
N-Terminal Acetylation Blocks exopeptidase (aminopeptidase) cleavage.Significant increaseAcetyl group
D-Amino Acid Substitution Confers resistance to stereospecific proteases.Significant increaseD-Abu, D-Ala
C-Terminal Amidation Blocks exopeptidase (carboxypeptidase) cleavage.Moderate to significant increaseC-terminal -NH₂
Incorporation of ncAAs Induces conformational constraints, steric hindrance.Variable, often significant increaseAib (2-aminoisobutyric acid), Deg

Experimental Protocols

The synthesis of a peptide bearing an N-terminal Ac-Abu group is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The standard procedure involves synthesizing the full peptide sequence on a resin support, followed by an on-resin N-terminal acetylation step prior to cleavage and deprotection.

3.1 General Protocol: Fmoc-SPPS and On-Resin N-Terminal Acetylation

This protocol describes the manual synthesis of a generic peptide with a C-terminal amide, incorporating an Abu residue at the N-terminus, followed by acetylation.

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-L-Xaa-OH (for internal residues), Fmoc-DL-Abu-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

  • Acetylation Reagent: Acetic anhydride.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Wash Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-DL-Abu-OH for the final coupling cycle.

  • On-Resin N-Terminal Acetylation:

    • After the final Fmoc deprotection (of the N-terminal Abu residue), wash the resin with DMF.

    • Prepare an acetylation solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the peptide-resin and agitate for 30-60 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried peptide-resin.

    • Incubate at room temperature for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Air-dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language illustrate key processes and logical relationships in the application of this compound.

SPPS_Workflow start Start: Rink Amide Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 DMF Wash couple->wash2 repeat_node Repeat for Sequence wash2->repeat_node repeat_node->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection (N-terminal Abu) repeat_node->final_deprotect Final Amino Acid (Fmoc-DL-Abu-OH) acetylate N-Terminal Acetylation (Acetic Anhydride) final_deprotect->acetylate cleave Cleavage & Deprotection (TFA Cocktail) acetylate->cleave purify RP-HPLC Purification cleave->purify end_node Final Peptide: Ac-Abu-... purify->end_node

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a final N-terminal acetylation step.

Stability_Enhancement cluster_threats Degradation Pathways cluster_solutions Stabilization Strategies peptide Native Peptide (H₂N-...-COOH) aminopeptidase Aminopeptidase Cleavage peptide->aminopeptidase is susceptible to endopeptidase Endopeptidase Cleavage peptide->endopeptidase is susceptible to carboxypeptidase Carboxypeptidase Cleavage peptide->carboxypeptidase is susceptible to acetylation N-Terminal Acetylation (Ac-Abu-) acetylation->aminopeptidase blocks d_amino D-Amino Acid Incorporation (e.g., D-Abu) d_amino->endopeptidase inhibits c_amidation C-Terminal Amidation (...-CONH₂) c_amidation->carboxypeptidase blocks

References

An In-depth Technical Guide to Investigating the Hydrophobicity of Peptides with Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Peptide Therapeutics

Hydrophobicity is a fundamental physicochemical property that governs the structure, function, and therapeutic potential of peptides.[1] It dictates protein folding, stability, and the interactions of peptides with biological membranes and receptors.[2] In drug development, modulating peptide hydrophobicity is a key strategy to optimize solubility, bioavailability, and efficacy. The introduction of non-standard amino acids is a powerful tool for fine-tuning these properties.

This technical guide focuses on methodologies for investigating the hydrophobicity of peptides incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). This compound is a non-proteinogenic amino acid derivative. Its core structure, 2-aminobutyric acid (Abu), is an isomer of valine and features a simple ethyl side chain. The N-terminal acetylation neutralizes the terminal positive charge, generally increasing the molecule's overall hydrophobicity. Understanding the precise contribution of this compound to a peptide's character is crucial for rational drug design.

Understanding this compound

  • 2-Aminobutyric Acid (Abu): A non-standard alpha-amino acid with a two-carbon ethyl side chain (-CH₂CH₃).[3] Structurally, it sits between alanine (methyl side chain) and norvaline (propyl side chain).

  • DL Racemic Mixture: The "DL" designation indicates that the compound is a mix of both D- and L-enantiomers. This can have structural implications for peptide secondary structure, potentially acting as a helix breaker or stabilizer depending on the context.

  • N-terminal Acetylation (Ac): The addition of an acetyl group (CH₃CO-) to the N-terminus removes the primary amine's positive charge at physiological pH. This modification is a common strategy to increase a peptide's hydrophobicity and mimic the state of residues within a protein chain.[4]

Theoretical Framework: Amino Acid Hydrophobicity Scales

Hydrophobicity scales provide a quantitative ranking of amino acids based on their relative aversion to aqueous environments.[5][6] These scales are derived from various experimental methods, including solvent partitioning and chromatographic retention.[6][7] While over 100 scales exist, the Kyte-Doolittle scale remains widely used for predicting transmembrane helices and hydrophobic regions.[5]

The hydrophobicity of Abu is not typically listed on standard scales, but it can be estimated to be intermediate between Alanine (less hydrophobic) and the larger aliphatic residues like Valine and Leucine.

Table 1: Kyte-Doolittle Hydrophobicity Index for Selected Amino Acids

Amino AcidThree-Letter CodeOne-Letter CodeHydrophobicity Index
IsoleucineIleI4.5
ValineValV4.2
LeucineLeuL3.8
PhenylalaninePheF2.8
CysteineCysC2.5
MethionineMetM1.9
AlanineAlaA1.8
2-Aminobutyric acid Abu - ~2.0 - 3.0 (Estimated)
GlycineGlyG-0.4
ThreonineThrT-0.7
SerineSerS-0.8
TryptophanTrpW-0.9
TyrosineTyrY-1.3
ProlineProP-1.6
HistidineHisH-3.2
GlutamineGlnQ-3.5
AsparagineAsnN-3.5
GlutamateGluE-3.5
LysineLysK-3.9
AspartateAspD-3.5
ArginineArgR-4.5

Data sourced from Kyte & Doolittle (1982). The value for Abu is an estimation based on its aliphatic side chain structure.

Experimental Protocol: Measuring Hydrophobicity via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost chromatographic method for quantifying peptide hydrophobicity.[6] The technique separates molecules based on their partitioning between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. More hydrophobic peptides interact more strongly with the stationary phase, resulting in longer retention times (t_R).[8]

Detailed Methodology
  • Peptide Synthesis and Purification:

    • Synthesize the peptide of interest containing the this compound substitution and a control peptide (e.g., with Alanine or Glycine at the same position) using standard solid-phase peptide synthesis (SPPS).

    • Cleave the peptides from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% water).[9]

    • Purify the crude peptides using preparative RP-HPLC to >95% purity.

    • Confirm the identity and purity via analytical RP-HPLC and mass spectrometry. Lyophilize the purified peptides.

  • Materials and Equipment:

    • HPLC system with a gradient pump, autosampler, and UV detector.

    • Reversed-phase analytical column (e.g., C18, 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Peptide samples dissolved in Mobile Phase A or a water/ACN mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm or 280 nm.

    • Column Temperature: 25°C (can be varied to study conformational effects).

    • Injection Volume: 20 µL.

    • Elution Gradient: A linear gradient is typically employed. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Record the retention time (t_R) in minutes for both the test and control peptides.

    • The change in retention time (Δt_R = t_R(test) - t_R(control)) provides a quantitative measure of the change in hydrophobicity conferred by the this compound substitution. A positive Δt_R indicates an increase in hydrophobicity.

Experimental Workflow Diagram

G Diagram 1: RP-HPLC Workflow for Peptide Hydrophobicity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (Test & Control) Purification Purification & Lyophilization Peptide_Synthesis->Purification Dissolution Sample Dissolution (e.g., 1 mg/mL in Mobile Phase A) Purification->Dissolution Injection Inject Sample onto C18 Column Dissolution->Injection Separation Gradient Elution (Water/ACN with TFA) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Retention_Time Determine Retention Time (tR) Chromatogram->Retention_Time Comparison Calculate ΔtR vs. Control Retention_Time->Comparison G Diagram 2: Logical Pathway from Hydrophobicity to Cellular Effect cluster_membrane Membrane Interaction Start Peptide with This compound Hydrophobicity Increased Side Chain and Overall Hydrophobicity Start->Hydrophobicity Partitioning Enhanced Partitioning into Anionic Bacterial Membrane Hydrophobicity->Partitioning Disruption Membrane Disruption & Pore Formation Partitioning->Disruption Permeabilization Increased Permeabilization Disruption->Permeabilization Lysis Cell Lysis & Bacterial Death Permeabilization->Lysis

References

The Structural Impact of N-Acetyl-DL-2-Aminobutyric Acid on Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of non-canonical amino acids is a powerful strategy in peptide and protein engineering, enabling the modulation of secondary structure, stability, and biological activity. Among the vast array of available building blocks, N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a small, racemic amino acid derivative, presents a unique tool for introducing localized conformational flexibility or disruption. This technical guide explores the theoretical and practical aspects of utilizing this compound to influence peptide secondary structure, providing researchers with a foundational understanding and actionable experimental protocols.

This compound is an alpha-amino acid with a two-carbon side chain, one carbon longer than alanine, and is N-terminally acetylated.[1][2] The "DL" designation indicates a racemic mixture of both D- and L-enantiomers. The presence of a D-amino acid in a peptide chain composed of L-amino acids can significantly alter its conformational landscape.[3][4] While L-amino acids naturally favor right-handed alpha-helices and specific beta-turn geometries, the introduction of a D-enantiomer can disrupt these structures or induce alternative conformations, such as type II' beta-turns.[3][4] The use of a racemic mixture (DL) at a specific position introduces heterogeneity, potentially leading to a localized disruption of regular secondary structure and an increase in conformational entropy.

This guide will delve into the expected effects of this compound on common secondary structural elements, present detailed methodologies for the synthesis of peptides containing this modification, and outline the key biophysical techniques for characterizing the resulting structural changes.

The Influence of this compound on Peptide Secondary Structure

The incorporation of this compound into a peptide sequence can lead to a range of structural perturbations, primarily due to the presence of the D-enantiomer within the racemic mixture. The ethyl side chain of 2-aminobutyric acid is small and hydrophobic, and its impact is largely dictated by its stereochemistry.

  • Alpha-Helices: The presence of a D-amino acid within an L-amino acid-based alpha-helix is known to be disruptive.[3][4] It can introduce a kink in the helical axis or lead to local unfolding. Therefore, the incorporation of this compound is expected to decrease the alpha-helical content of a peptide. The degree of disruption will depend on the position of the substitution and the overall stability of the helix.

  • Beta-Sheets: In beta-sheets, the effect of a D-amino acid is also generally disruptive to the regular hydrogen-bonding pattern of parallel or anti-parallel sheets. However, D-amino acids are often found in beta-turns, which connect the strands of a beta-sheet.

  • Beta-Turns: The D-configuration at the α-carbon can promote the formation of specific turn types, particularly type I' and type II' β-turns. This can be a valuable tool for designing peptides with specific folded structures.

The N-terminal acetylation of this compound removes the positive charge of the N-terminal amine, which can influence electrostatic interactions and hydrogen bonding at the N-terminus of the peptide.

Data Presentation: Illustrative Quantitative Effects

Peptide SequenceModificationMRE at 222 nm (deg·cm²·dmol⁻¹)Predicted % Helicity
Ac-(Ala)₁₀-NH₂None (Control)-32,000~90%
Ac-Ala-Ala-Ala-D-Ala -Ala-Ala-Ala-Ala-Ala-Ala-NH₂Single D-Ala substitution-15,000~40%
Ac-Ala-Ala-Ala-(DL-Abu) -Ala-Ala-Ala-Ala-Ala-Ala-NH₂DL-Abu substitution (Hypothetical)-10,000 to -20,000~30-60%

Note: The data for the DL-Abu containing peptide is hypothetical and serves to illustrate the expected trend of decreased helicity. The actual value would depend on the specific peptide sequence and experimental conditions.

Experimental Protocols

Peptide Synthesis

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Peptide Synthesis:

Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 Coupling of first L-amino acid Fmoc_Deprotection_1->Coupling_1 Wash_1 Washing Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_Abu Coupling of this compound Fmoc_Deprotection_2->Coupling_Abu Wash_2 Washing Coupling_Abu->Wash_2 Fmoc_Deprotection_3 Fmoc Deprotection Wash_2->Fmoc_Deprotection_3 Coupling_2 Coupling of subsequent L-amino acids Fmoc_Deprotection_3->Coupling_2 Wash_3 Washing Coupling_2->Wash_3 Cleavage Cleavage and Deprotection Wash_3->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • This compound

  • Coupling reagents: HCTU, HOBt, TBTU

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected L-amino acids sequentially. For each coupling, dissolve the Fmoc-amino acid, coupling reagent (e.g., HCTU), and DIPEA in DMF and add to the resin.

  • Incorporation of this compound: At the desired position in the sequence, couple this compound using the same coupling procedure as for the Fmoc-amino acids.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5]

Workflow for CD Spectroscopy:

Sample_Prep Peptide Sample Preparation Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan Blank_Prep Buffer Blank Preparation Blank_Scan Acquire Blank Spectrum Blank_Prep->Blank_Scan Instrument_Setup Instrument Setup and Calibration Instrument_Setup->Blank_Scan Instrument_Setup->Sample_Scan Subtraction Subtract Blank from Sample Spectrum Blank_Scan->Subtraction Sample_Scan->Subtraction Conversion Convert to Mean Residue Ellipticity Subtraction->Conversion Analysis Secondary Structure Analysis Conversion->Analysis

Caption: Circular Dichroism Spectroscopy Workflow.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Accurately determine the peptide concentration.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Alpha-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm. Beta-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils exhibit a strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide structure and conformation in solution.[6]

Workflow for NMR Spectroscopy:

Sample_Prep Peptide Sample Preparation NMR_Acquisition Acquire 1D and 2D NMR Spectra (TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment NOE_Analysis NOE Restraint Generation Resonance_Assignment->NOE_Analysis Structure_Calculation Structure Calculation and Refinement NOE_Analysis->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

References

The Role of Ac-DL-Abu-OH in Structure-Activity Relationship Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug discovery, the exploration of structure-activity relationships (SAR) is fundamental to the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The incorporation of unnatural amino acids into peptide or small molecule scaffolds is a well-established strategy to probe and optimize these relationships. Ac-DL-Abu-OH (N-acetyl-DL-2-aminobutyric acid) represents one such building block, offering unique structural features that can influence biological activity.

This technical guide provides an overview of the potential applications of this compound in SAR studies. Due to a lack of extensive publicly available research specifically detailing the use of this compound in comprehensive SAR campaigns, this document will focus on the theoretical considerations, general experimental approaches, and the potential impact of its incorporation on molecular properties, drawing parallels from the broader field of unnatural amino acid chemistry.

Core Concepts: The Utility of this compound in SAR

This compound, as a non-proteinogenic amino acid derivative, offers several features that are of interest in SAR studies:

  • Stereochemistry: The presence of a racemic mixture (DL) allows for the exploration of stereochemical preferences at a specific position within a molecule. Separating and testing the individual D- and L-isomers can reveal critical insights into the chiral recognition by a biological target.

  • Hydrophobicity: The ethyl side chain of the 2-aminobutyric acid core provides a moderate level of hydrophobicity, which can be systematically varied to probe hydrophobic interactions within a binding pocket.

  • N-acetylation: The acetyl group at the N-terminus caps the amino group, removing its basic character and introducing a hydrogen bond acceptor. This modification can significantly alter the electrostatic and hydrogen bonding interactions of the molecule with its target.

The general workflow for investigating the SAR of a compound series incorporating this compound would typically follow a structured, iterative process.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Lead Compound Identification Design Design Analogs with this compound Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., Enzyme Assays, Binding Assays) Synthesis->Screening Data Quantitative Data Generation (IC50, Ki, etc.) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization New_Analogs Design of New Analogs Optimization->New_Analogs New_Analogs->Design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Data Presentation: Hypothetical SAR Data Table

Compound IDR-Group ModificationIC50 (µM)
Lead-001 -CH310.5
Analog-002 -CH2CH35.2
Analog-003 -CH(CH3)215.8
Analog-004 This compound substitution8.7
Analog-005 Ac-L-Abu-OH substitution4.1
Analog-006 Ac-D-Abu-OH substitution25.3

This hypothetical data would suggest that the L-enantiomer of the Abu moiety is preferred for activity and that the ethyl side chain is beneficial compared to the methyl group of the lead compound.

Experimental Protocols

The evaluation of compounds incorporating this compound in SAR studies would involve a variety of standard biochemical and cellular assays. The following are representative, generalized protocols.

General Protocol for an In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Test compounds (including this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplates

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure: a. Prepare a serial dilution of the test compounds in the assay buffer. b. To each well of the microplate, add the enzyme solution and the test compound at various concentrations. c. Include control wells with enzyme and solvent (no inhibitor) and wells with buffer only (background). d. Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding. e. Initiate the enzymatic reaction by adding the substrate to all wells. f. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. g. Calculate the initial reaction velocity for each concentration of the inhibitor. h. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

General Protocol for a Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

  • Materials:

    • Cell membranes or purified receptor preparation

    • Radiolabeled ligand with known affinity for the receptor

    • Binding buffer

    • Test compounds

    • Glass fiber filters

    • Scintillation counter

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. c. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known ligand). d. Incubate the tubes to allow the binding to reach equilibrium. e. Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. f. Wash the filters with cold binding buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Calculate the specific binding at each concentration of the test compound. i. Determine the IC50 value from a competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathway and Logical Relationships

In the absence of specific signaling pathway data for this compound, a diagram illustrating the logical relationship in a typical drug discovery cascade involving SAR can be generated.

Drug_Discovery_Cascade cluster_0 Initial Phase cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development Target Target Identification & Validation HTS High-Throughput Screening Target->HTS Hit Hit Identification HTS->Hit Hit2Lead Hit-to-Lead Hit->Hit2Lead SAR SAR Studies with Analogs (e.g., incorporating this compound) Hit2Lead->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->SAR Iterative Optimization Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A simplified diagram of the drug discovery process.

Conclusion

While this compound is commercially available as a chemical building block, its specific application in published structure-activity relationship studies appears to be limited, hindering the creation of a detailed, data-rich technical guide. However, based on the fundamental principles of medicinal chemistry, its use as a tool to probe stereochemical and hydrophobic interactions holds potential. The general experimental protocols and logical workflows presented here provide a framework for how this compound could be integrated into an SAR campaign. Future research and publication of studies employing this and other novel unnatural amino acids will be crucial for building a comprehensive understanding of their impact on biological activity and for advancing the field of rational drug design.

The Strategic Incorporation of N-acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH) in Peptides: A Technical Guide to Predicted Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides with non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide design. This technical guide explores the predicted biological implications of incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) into peptide sequences. While direct experimental data on peptides containing this specific moiety is limited in publicly available literature, this document extrapolates potential biological activities based on established principles of peptide chemistry. N-acetylation and the inclusion of a D,L-racemic mixture of 2-aminobutyric acid are anticipated to significantly enhance proteolytic stability, a critical factor in improving peptide bioavailability and in vivo half-life. Furthermore, the altered stereochemistry and side-chain structure may modulate receptor binding affinity and downstream signaling. This guide provides a framework for the rational design and evaluation of this compound-containing peptides, including detailed, generalized experimental protocols and conceptual visualizations of relevant biological pathways and workflows.

Introduction: The Rationale for Peptide Modification

Native peptides often face significant limitations as therapeutic agents due to their rapid degradation by proteases.[1] Chemical modifications are therefore essential to overcome these liabilities. Key strategies include N-terminal modification, such as acetylation, and the incorporation of unnatural amino acids.[2][3] N-acetylation is a well-documented method to block exopeptidases, thereby increasing the peptide's resistance to enzymatic cleavage.[2] The introduction of non-proteinogenic amino acids, particularly those with D-stereochemistry, disrupts the recognition sites for proteases, which are stereospecific for L-amino acids.[1]

N-acetyl-DL-2-aminobutyric acid (this compound) combines both of these strategic modifications. The N-terminal acetyl group provides protection against aminopeptidases, while the DL-racemic mixture of the 2-aminobutyric acid residue introduces stereochemical diversity that is expected to confer resistance to a broader range of proteases. This guide will delve into the predicted biological consequences of these modifications and provide methodologies for their empirical validation.

Predicted Biological Activities and Mechanistic Considerations

The incorporation of this compound into a peptide sequence is predicted to confer several advantageous biological properties. These hypotheses are grounded in the known effects of N-acetylation and D-amino acid incorporation.

Enhanced Proteolytic Stability

The primary and most predictable biological consequence of incorporating this compound is a significant increase in resistance to enzymatic degradation.

  • N-Terminal Acetylation: The acetyl group at the N-terminus blocks the action of exopeptidases that recognize and cleave the peptide bond of the N-terminal amino acid.[2]

  • D-Amino Acid Isomer: The presence of the D-isomer of 2-aminobutyric acid within the peptide backbone will hinder the activity of endopeptidases, which are highly specific for L-amino acid residues.[1] The racemic nature of DL-Abu ensures that a portion of the synthesized peptides will contain this protective D-isomer.

Modulation of Receptor Binding and Biological Activity

The introduction of an unnatural amino acid can alter the peptide's three-dimensional structure, which in turn can affect its interaction with biological targets.[1] The ethyl side chain of aminobutyric acid and the stereochemical variation at the alpha-carbon can influence the peptide's conformational flexibility and its ability to adopt a bioactive conformation required for receptor binding. This could lead to either enhanced, diminished, or altered receptor affinity and subsequent biological response.

Potential for Altered Signaling Pathways

By modifying receptor interaction, peptides containing this compound could potentially modulate intracellular signaling pathways. For instance, a more stable peptide agonist for a G-protein coupled receptor (GPCR) could lead to prolonged receptor activation and a more sustained downstream signal. The precise nature of this modulation would be target-dependent and would require empirical investigation.

Quantitative Data Summary (Illustrative)

Peptide SequenceModificationHalf-life in Human Serum (t½, hours)Protease Susceptibility (Relative to Parent)
Parent Peptide (L-amino acids)None0.5100%
Ac-Parent PeptideN-acetylation2.540%
Parent Peptide with L-AbuL-Abu substitution0.695%
Parent Peptide with D-AbuD-Abu substitution8.015%
Ac-Parent Peptide with DL-Abu N-acetylation & DL-Abu >12 (Predicted) <10% (Predicted)
PeptideTarget ReceptorBinding Affinity (Kd, nM)Functional Activity (EC50, nM)
Parent PeptideReceptor X50100
Ac-Parent Peptide with DL-Abu Receptor X 75 (Illustrative) 150 (Illustrative)

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the predicted biological activities of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-DL-Abu-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-DL-Abu-OH at the desired position.

  • N-acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay determines the half-life of the peptide in the presence of proteases.

Materials:

  • Synthesized peptide

  • Human serum or specific proteases (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system

Procedure:

  • Peptide Incubation: Prepare a solution of the peptide in PBS. Add human serum to a final concentration of 50% or a specific protease at a defined concentration.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Receptor Binding Assay

This assay measures the affinity of the peptide for its target receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled ligand for the receptor

  • Synthesized peptide (as competitor)

  • Binding buffer

  • Scintillation counter or other appropriate detection system

Procedure:

  • Assay Setup: In a microplate, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized peptide.

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from unbound radioligand (e.g., by filtration).

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration. Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Kd) using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Signaling Functional Signaling Assay Characterization->Signaling HalfLife Calculate Half-life (t½) Stability->HalfLife Affinity Determine Binding Affinity (Kd) Binding->Affinity Efficacy Measure Functional Efficacy (EC50) Signaling->Efficacy

Caption: A typical experimental workflow for the synthesis and biological evaluation of a modified peptide.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide This compound Peptide (Agonist) Peptide->Receptor Binding & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: A conceptual GPCR signaling pathway that could be modulated by a modified peptide agonist.

Conclusion

The incorporation of N-acetyl-DL-2-aminobutyric acid into peptide sequences represents a promising strategy for enhancing their therapeutic potential. While direct experimental evidence is currently lacking, the foundational principles of peptide chemistry strongly suggest that this modification will lead to significantly improved proteolytic stability. The impact on receptor binding and biological activity is less predictable and necessitates empirical investigation using the standardized protocols outlined in this guide. The methodologies and conceptual frameworks provided herein offer a robust starting point for researchers and drug developers interested in exploring the potential of this compound-containing peptides as novel therapeutic candidates. Future studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships of this intriguing class of modified peptides.

References

The Neuroprotective Peptide NAP (Davunetide): A Technical Guide to its Applications in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. In the quest for effective therapeutic interventions, neuroprotective peptides have emerged as a promising class of molecules. Among these, NAP (davunetide), an eight-amino-acid peptide (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) derived from the activity-dependent neuroprotective protein (ADNP), has garnered significant attention for its potent neuroprotective properties at remarkably low concentrations.[1] This technical guide provides a comprehensive overview of the applications of NAP in neuroprotective peptide research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

The primary neuroprotective mechanism of NAP is attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] By binding to tubulin, NAP promotes microtubule assembly and stability, crucial for maintaining neuronal structure, axonal transport, and overall cellular health.[1][3] In pathological conditions where microtubule networks are compromised, NAP's ability to restore their integrity is a key therapeutic target.[4]

Furthermore, NAP's neuroprotective effects are mediated through the modulation of critical intracellular signaling pathways. Evidence suggests that NAP can activate pro-survival pathways such as the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in promoting cell survival and inhibiting apoptosis.[5][6]

Applications in Neurodegenerative Disease Models

Alzheimer's Disease

In the context of Alzheimer's disease, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, NAP has demonstrated significant therapeutic potential. In vitro studies have shown that NAP can inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[7]

Quantitative Data from In Vitro Alzheimer's Disease Models

AssayModelTreatmentConcentrationResultReference
Thioflavin T (ThT) AssayAβ (25-35) aggregationNAP10⁻¹⁵ MSignificant inhibition of Aβ aggregation[7]
Electron MicroscopyAβ (25-35) aggregationNAP10⁻¹⁵ MReduced fibril formation[7]
Congo Red StainingNeuronal culture with AβNAP10⁻¹² MProtection against Aβ-induced toxicity[7]

In animal models of Alzheimer's disease, intranasal administration of NAP has been shown to reduce both amyloid plaque burden and tau pathology, leading to improvements in cognitive function.[8]

Quantitative Data from In Vivo Alzheimer's Disease Models

Animal ModelTreatmentDosageDurationKey FindingsReference
Triple transgenic mouse model of AD (3xTg-AD)Intranasal NAP0.5 µ g/day ~5 monthsImproved performance in Morris water maze; reduced levels of hyperphosphorylated tau[9]
ADNP+/- mouse modelIntranasal NAP0.5 µ g/day 2 weeksPartial amelioration of cognitive deficits; reduced tau hyperphosphorylation[9]
Aβ1-42-induced rat modelIntranasal davunetide1 µ g/day and 5 µ g/day 3 weeksDose-dependent reversal of learning deficits and memory loss in Morris water maze[10]
Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. NAP has shown promise in preclinical models of Parkinson's disease by addressing these pathological hallmarks.

In a mouse model overexpressing human wild-type α-synuclein, intranasal NAP administration led to improved motor performance and a reduction in α-synuclein inclusions in the substantia nigra.[11]

Quantitative Data from In Vivo Parkinson's Disease Models

Animal ModelTreatmentDosageDurationKey FindingsReference
Thy1-aSyn miceIntranasal NAPNot specified2 months38% decrease in errors per step in the challenging beam traversal test; reduction in proteinase K-resistant α-synuclein inclusions.[11]

Experimental Protocols

Microtubule Assembly Assay

This protocol is adapted from studies investigating the effect of NAP on microtubule polymerization.[12][13]

Materials:

  • Purified tubulin (>99% pure)

  • MAP-rich tubulin

  • NAP peptide

  • Paclitaxel (positive control)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

  • Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

  • Prepare tubulin solutions in cold polymerization buffer to the desired concentration (e.g., 4 µM for purified tubulin, 18 µM for MAP-rich tubulin).

  • Add NAP to the tubulin solution at various concentrations (e.g., 1 fM to 10 µM). A control with no NAP and a positive control with paclitaxel (e.g., 10 µM) should be included.

  • Incubate the samples on ice for 5 minutes.

  • Initiate polymerization by transferring the samples to a 30°C water bath.

  • Monitor the change in absorbance at 350 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • For microtubule pelleting experiments, assemble microtubules as described above.

  • Centrifuge the samples at high speed (e.g., 35,000 x g) for 1 hour at 30°C to pellet the microtubules.

  • Carefully remove the supernatant.

  • Depolymerize the microtubule pellets by resuspending them in cold buffer and incubating on ice overnight.

  • Determine the protein content of the depolymerized microtubules using a protein assay (e.g., Bradford assay).

In Vitro α-Synuclein Aggregation Assay

This protocol is a general guide based on common methods for assessing α-synuclein aggregation.[14][15][16]

Materials:

  • Recombinant human α-synuclein protein

  • NAP peptide

  • Thioflavin T (ThT)

  • 96-well black-walled, clear-bottom plates

  • Plate reader capable of measuring fluorescence (λex = 440 nm, λem = 490 nm)

Procedure:

  • Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 100 µM.

  • In a 96-well plate, set up reactions with α-synuclein alone and α-synuclein co-incubated with various concentrations of NAP.

  • Incubate the plate at 37°C with continuous agitation for a specified period (e.g., up to 1 week).

  • At designated time points, transfer a small aliquot of each sample to a new plate containing ThT solution (e.g., 2 µM final concentration).

  • Measure the fluorescence intensity using a plate reader with excitation at 440 nm and emission at 490 nm. An increase in ThT fluorescence indicates the formation of amyloid-like fibrils.

Signaling Pathways and Experimental Workflows

NAP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAP NAP (Davunetide) Tubulin Tubulin NAP->Tubulin Binds to PI3K PI3K NAP->PI3K Activates MAPK_ERK MAPK/ERK NAP->MAPK_ERK Activates Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes assembly Cell_Survival Cell Survival Microtubule->Cell_Survival Supports Akt Akt PI3K->Akt Akt->Cell_Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis MAPK_ERK->Cell_Survival MAPK_ERK->Apoptosis

In_Vivo_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Neurodegenerative Disease Animal Model (e.g., 3xTg-AD, Thy1-aSyn) Treatment_Groups Treatment Groups: - Vehicle Control - NAP (Davunetide) Animal_Model->Treatment_Groups Administration Intranasal Administration Treatment_Groups->Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Beam Traversal) Administration->Behavioral_Testing During/After Treatment Sacrifice Sacrifice and Brain Tissue Collection Behavioral_Testing->Sacrifice Histology Histological Analysis: - Plaque/Tangle Staining - α-Synuclein Inclusion Staining Sacrifice->Histology Biochemistry Biochemical Analysis: - Protein level quantification (e.g., Western Blot) Sacrifice->Biochemistry

Clinical Trials

NAP (davunetide) has been evaluated in several clinical trials for neurodegenerative conditions. A Phase 2 trial in patients with amnestic mild cognitive impairment (aMCI), a potential precursor to Alzheimer's disease, showed that intranasal davunetide at doses of 5 mg once daily and 15 mg twice daily was generally well-tolerated.[8] While the trial did not consistently meet its primary efficacy endpoints at all time points, it did show statistically significant improvements in cognitive performance at 8 and 16 weeks for the higher dose group compared to placebo.[8]

A Phase 2/3 trial in patients with progressive supranuclear palsy (PSP), a tauopathy, evaluated the safety and efficacy of 30 mg of davunetide administered intranasally twice daily for 52 weeks.[17] The trial found that davunetide was well-tolerated but did not demonstrate efficacy on the primary or secondary endpoints.[17]

Summary of Key Clinical Trial Data

IndicationPhaseDosageDurationKey OutcomesReference
Amnestic Mild Cognitive Impairment (aMCI)25 mg once daily; 15 mg twice daily (intranasal)12 weeksGenerally well-tolerated. Significant improvement in cognitive performance at 8 and 16 weeks for the 15 mg group.[8][18]
Progressive Supranuclear Palsy (PSP)2/330 mg twice daily (intranasal)52 weeksWell-tolerated. No significant difference from placebo on primary and secondary efficacy endpoints.[17]
Schizophrenia25 mg and 30 mg daily (intranasal)12 weeksWell-tolerated. Significant beneficial effect on the University of California San Diego Performance-Based Skills Assessment (UPSA).[19]

Conclusion

NAP (davunetide) represents a compelling neuroprotective peptide with a well-defined mechanism of action centered on microtubule stabilization and the modulation of pro-survival signaling pathways. Preclinical studies have consistently demonstrated its efficacy in cellular and animal models of Alzheimer's and Parkinson's diseases, highlighting its potential to mitigate key pathological features and improve functional outcomes. While clinical trial results have been mixed, the safety profile of NAP appears favorable. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from this innovative neuroprotective strategy. This guide provides a foundational resource for researchers and drug development professionals to understand and further explore the applications of NAP in the ongoing fight against neurodegenerative diseases.

References

In-Depth Technical Guide: Ac-DL-Abu-OH (N-Acetyl-DL-2-aminobutyric acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial searches for CAS number 7682-14-6 yielded limited specific scientific literature for Ac-DL-Abu-OH. However, substantial data is available for a closely related compound, N-Acetyl-DL-2-aminobutyric Acid, under CAS number 7211-57-6. This guide will focus on the latter, as it is the more scientifically documented compound. It is crucial for researchers to verify the precise identity and CAS number of their substance of interest.

Core Compound Data

N-Acetyl-DL-2-aminobutyric acid is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid. The acetylation of the amino group can modify the compound's chemical properties, potentially influencing its biological activity and metabolic fate.

Physicochemical Properties

A summary of the available quantitative data for N-Acetyl-DL-2-aminobutyric Acid (CAS 7211-57-6) is presented below.

PropertyValueSource
CAS Number 7211-57-6[1][2][3]
Molecular Formula C6H11NO3[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3]
Alternate Names 2-Acetamidobutyric Acid[1]
Physical State Solid[3]
Color White[3]
Melting Point 132 °C[3]
Purity Min. 97.0% (T)[3]

Synthesis and Experimental Protocols

General Synthesis Protocol for N-Acetylation of Amino Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of N-Acetyl-DL-2-aminobutyric acid.

Materials:

  • DL-2-aminobutyric acid

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve DL-2-aminobutyric acid in glacial acetic acid. The concentration should be less than 3 mol of the amino acid per liter of acetic acid.[4]

  • Heat the solution to a temperature between 60-150 °C.[4]

  • Slowly add acetic anhydride to the heated solution.

  • Maintain the reaction mixture at the elevated temperature for a specified period to allow the acetylation to complete. Reaction progress can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete, cool the mixture.

  • The N-acetylated product can be isolated by concentrating the reaction mixture under vacuum to yield the product in a liquefied or solid form.[4]

  • For further purification, the crude product can be precipitated by adding ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry in an oven at a suitable temperature.

G cluster_synthesis Synthesis Workflow Reactants DL-2-aminobutyric acid + Acetic anhydride + Glacial acetic acid Reaction Acetylation Reaction (60-150 °C) Reactants->Reaction Concentration Concentration (Vacuum) Reaction->Concentration Precipitation Precipitation (Ice Water) Concentration->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Product N-Acetyl-DL-2-aminobutyric acid Drying->Product

A generalized workflow for the synthesis of N-Acetyl-DL-2-aminobutyric acid.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for N-Acetyl-DL-2-aminobutyric acid are not well-documented in the reviewed scientific literature. However, we can infer potential metabolic pathways based on the general metabolism of N-acetylated amino acids.

N-acetylated amino acids are involved in various biological processes, including the regulation of metabolic pathways and detoxification.[5][6][7] They can be intermediates in both primary and alternative metabolism.[7] The metabolic fate of N-Acetyl-DL-2-aminobutyric acid would likely involve enzymatic hydrolysis to yield acetate and DL-2-aminobutyric acid.

G cluster_metabolism Hypothetical Metabolic Pathway Ac_DL_Abu N-Acetyl-DL-2-aminobutyric acid Hydrolysis Enzymatic Hydrolysis (e.g., by Acylase) Ac_DL_Abu->Hydrolysis Products DL-2-aminobutyric acid + Acetate Hydrolysis->Products Metabolic_Pool Cellular Metabolic Pools Products->Metabolic_Pool

A hypothetical metabolic pathway for N-Acetyl-DL-2-aminobutyric acid.

Applications in Research and Drug Development

N-acetylated amino acids are utilized in various research applications. They can serve as intermediates in the synthesis of optically active amino acids through enzymatic resolution.[4] The N-acetyl group can also be used as a protecting group in peptide synthesis. Furthermore, the study of N-acetylated amino acids is relevant in the context of proteomics and the investigation of newly synthesized proteins.[8]

Conclusion

While N-Acetyl-DL-2-aminobutyric acid (CAS 7211-57-6) is a commercially available compound with defined physicochemical properties, there is a notable scarcity of in-depth scientific literature detailing its specific biological functions, experimental uses, and associated signaling pathways. The information presented in this guide is based on available data for the specified compound and general knowledge of N-acetylated amino acids. Researchers and drug development professionals are encouraged to conduct further studies to elucidate the specific properties and potential applications of this molecule. Verification of the correct CAS number and chemical identity is paramount for any research endeavor.

References

Methodological & Application

Application Notes and Protocol for the Incorporation of Ac-DL-Abu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. N-terminal acetylation is a common modification that can increase a peptide's stability against aminopeptidases and often mimics the natural structure of proteins. This document provides a detailed protocol for the incorporation of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) onto a solid support, a key first step in the synthesis of peptides containing this modified amino acid at the C-terminus or for creating resin-bound libraries.

Given that this compound has its N-terminus blocked by an acetyl group, it cannot be used for chain elongation in standard C-to-N solid-phase peptide synthesis (SPPS). Therefore, this protocol focuses on the initial and crucial step of loading this compound onto a suitable resin via its carboxylic acid group. Subsequent peptide elongation would require a non-standard N-to-C synthesis approach or fragment condensation. The methodology detailed below utilizes the widely adopted Fmoc/tBu strategy principles for resin handling and cleavage.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for loading this compound onto a solid-phase support, followed by its cleavage and deprotection.

Materials and Equipment
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid sensitivity, which allows for mild cleavage conditions.

  • Amino Acid: this compound

  • Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM).

  • Activation/Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or OxymaPure. Alternatively, uronium-based reagents like HBTU can be used.

  • Base: N,N-diisopropylethylamine (DIEA).

  • Capping Reagent: Methanol (MeOH).

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent B (TFA:Phenol:Water:TIPS 88:5:5:2 v/v/v/v) is suitable.

  • Precipitation/Washing Solvent: Cold diethyl ether.

  • Equipment: Peptide synthesis vessel (manual or automated), shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the manual loading of this compound onto 2-CTC resin on a 0.25 mmol scale.

  • Resin Swelling:

    • Place the 2-CTC resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.

    • Drain the DMF from the vessel.

  • Amino Acid Coupling:

    • In a separate container, dissolve this compound (2-4 equivalents relative to resin loading) in DCM.

    • Add DIEA (4-8 equivalents) to the solution.

    • Add this solution to the swollen resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored by taking a small sample of the resin and performing a test to check for free chloride groups.

  • Capping of Unreacted Sites:

    • After the coupling reaction, drain the solvent.

    • To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) to the resin.

    • Agitate for 30 minutes.

    • Drain the capping solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x).

    • Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by cleaving the amino acid from a small, dried sample.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Place the dried, this compound-loaded resin in a reaction vessel.

    • Wash the resin with DCM to ensure it is dry before adding the cleavage cocktail.

  • Cleavage Reaction:

    • Add a freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (typically 10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-4 hours. The optimal time depends on the specific peptide and resin linkage.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Product Precipitation and Isolation:

    • Precipitate the crude product by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • Dry the crude product under vacuum.

  • Purification and Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the product using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Data Presentation

The successful incorporation of amino acids in SPPS depends on the choice of coupling reagents and conditions. The following table summarizes typical parameters for the coupling of non-canonical amino acids, which can serve as a starting point for optimizing the incorporation of this compound.

Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeRepresentative Yield (%)Representative Purity (%)
DIC/HOBt Carbodiimide/Additive3 : 3 : 660-180 minutes>97>90
HBTU/DIEA Aminium/Uronium Salt3 : 2.9 : 630-60 minutes>98>95
HATU/DIEA Aminium/Uronium Salt3 : 2.9 : 615-45 minutes>99>95
PyBOP/DIEA Phosphonium Salt3 : 3 : 630-120 minutes>98>95

Table 1: Comparison of common coupling reagents for SPPS. Data is representative for standard and some unnatural amino acids and may require optimization for this compound.

Workflow Visualization

The following diagram illustrates the overall workflow for the solid-phase synthesis of a resin-bound this compound derivative.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (2-CTC Resin in DMF) Start->Resin_Swelling Activation 2. This compound Activation (DCM, DIEA) Resin_Swelling->Activation Coupling 3. Coupling to Resin (1-2 hours) Activation->Coupling Capping 4. Capping (DCM/MeOH/DIEA) Coupling->Capping Washing 5. Washing Steps (DCM, DMF) Capping->Washing Cleavage 6. Cleavage (TFA Cocktail) Washing->Cleavage Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification & Analysis (HPLC, Mass Spec) Precipitation->Purification End End Purification->End

Workflow for loading and cleaving this compound.

Application Notes and Protocols for Fmoc-Based Synthesis of Peptides Containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is a non-proteinogenic amino acid that can be used to introduce N-terminal acetylation and a racemic center into a peptide sequence. N-terminal acetylation can increase a peptide's stability against enzymatic degradation and modulate its biological activity. The presence of both D and L isomers from the DL-racemic mixture can lead to the formation of diastereomeric peptides, which may exhibit different biological activities and pharmacokinetic profiles.

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing a C-terminal this compound residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols cover the entire workflow from resin preparation to the final purification and characterization of the diastereomeric peptide products.

Core Principles of Fmoc-Based Peptide Synthesis with this compound

Fmoc-based solid-phase peptide synthesis (SPPS) is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain attached to an insoluble resin. However, as this compound is already N-terminally acetylated, it lacks the Fmoc protecting group necessary for chain elongation. Therefore, This compound can only be incorporated as the final, N-terminal residue of the peptide.

The synthesis of a peptide with the structure Ac-(D/L)-Abu-...(peptide sequence)...-NH₂ or -OH involves the following key stages:

  • Assembly of the peptide chain on the solid support: Standard Fmoc-SPPS cycles are used to build the desired peptide sequence on the resin.

  • Final N-terminal Fmoc deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide.

  • Coupling of this compound: The N-acetylated, racemic amino acid is activated and coupled to the free N-terminus of the peptide chain.

  • Cleavage and global deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • Purification and analysis: The resulting mixture of diastereomeric peptides is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecification
ResinsRink Amide AM resin (for C-terminal amide) or Wang resin (for C-terminal acid)
Fmoc-amino acidsStandard Fmoc-protected amino acids with acid-labile side-chain protection
This compoundN-acetyl-DL-2-aminobutyric acid
SolventsN,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)
Coupling ReagentsHBTU, HATU, HOBt, PyBOP
Activator BaseN,N-Diisopropylethylamine (DIEA)
Deprotection Reagent20% (v/v) Piperidine in DMF
Cleavage Cocktail95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Analytical EquipmentHPLC system, Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol describes the manual synthesis of the peptide chain prior to the coupling of this compound.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step (double coupling).

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the desired sequence.

Protocol 2: N-terminal Coupling of this compound
  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.

    • Drain the solution and wash the resin extensively with DMF and DCM.

Protocol 3: Cleavage, Deprotection, and Purification
  • Resin Preparation for Cleavage:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Incubate at room temperature for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification of Diastereomers:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the diastereomers using preparative RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA). The two diastereomers (one containing Ac-D-Abu and the other Ac-L-Abu) should elute as distinct peaks.[1][2]

    • Collect the fractions corresponding to each diastereomer.

  • Characterization:

    • Confirm the purity of each isolated diastereomer by analytical RP-HPLC.

    • Verify the identity and molecular weight of each diastereomer using mass spectrometry (e.g., ESI-MS).[1][2]

Quantitative Data Summary

The following data is illustrative and represents typical expected values for the synthesis of a model decapeptide. Actual results will vary depending on the peptide sequence and specific experimental conditions.

ParameterIllustrative ValueNotes
Resin Loading 0.5 mmol/gStarting loading capacity of the resin.
Overall Crude Yield 75%Based on the initial resin loading.
Crude Purity (Total Peptide) ~60-70%Determined by analytical HPLC before purification.
Diastereomer Ratio (Crude) ~1:1Expected ratio for a racemic coupling.
Purified Yield (Diastereomer 1) 25%Yield after preparative HPLC.
Purified Yield (Diastereomer 2) 23%Yield after preparative HPLC.
Final Purity (Diastereomer 1) >95%Determined by analytical HPLC.
Final Purity (Diastereomer 2) >95%Determined by analytical HPLC.

Visualizations

Experimental Workflow

Fmoc_SPPS_Ac_DL_Abu_OH_Workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Fmoc_Deprotection->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Yes (Double Couple) Repeat Repeat for each AA in the sequence Kaiser_Test->Repeat Coupling Incomplete? No Repeat->Fmoc_Deprotection Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Ac_Abu_Coupling Couple this compound (HATU/HOAt, DIEA) Final_Deprotection->Ac_Abu_Coupling Wash2 Final Wash Ac_Abu_Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification of Diastereomers (Preparative RP-HPLC) Precipitation->Purification Diastereomer1 Pure Diastereomer 1 Purification->Diastereomer1 Diastereomer2 Pure Diastereomer 2 Purification->Diastereomer2 Analysis Analysis (Analytical HPLC & Mass Spec) Diastereomer1->Analysis Characterize Diastereomer2->Analysis Characterize

Caption: Workflow for Fmoc-SPPS of peptides with N-terminal this compound.

Logical Relationship of Diastereomer Formation

Diastereomer_Formation Peptide_Resin H₂N-(Peptide)-Resin Coupling Coupling Reaction Peptide_Resin->Coupling Ac_DL_Abu This compound (Racemic Mixture) Ac_DL_Abu->Coupling Diastereomer_Mixture Ac-D-Abu-(Peptide)-Resin + Ac-L-Abu-(Peptide)-Resin Coupling->Diastereomer_Mixture

Caption: Formation of a diastereomeric mixture on the resin.

Troubleshooting and Key Considerations

  • Incomplete Coupling of this compound: Due to the potential for steric hindrance, a more powerful coupling reagent like HATU is recommended. Double coupling may be necessary to drive the reaction to completion.

  • Separation of Diastereomers: The separation of the resulting diastereomers by RP-HPLC is dependent on the overall peptide sequence and length. Optimization of the HPLC gradient will be crucial for achieving baseline separation.

  • Characterization: Mass spectrometry will confirm that both purified peptides have the same mass. Their distinct retention times on HPLC are the primary indicator of their diastereomeric nature. Further characterization by chiral amino acid analysis or NMR may be required for unambiguous assignment of the D- and L-configurations.

  • Biological Evaluation: When testing the biological activity of the synthesized peptides, it is essential to evaluate each purified diastereomer separately, as they may have significantly different potencies and efficacies.

By following these protocols and considerations, researchers can successfully synthesize and characterize peptides containing the unnatural amino acid this compound, enabling the exploration of their potential as novel therapeutic agents.

References

Application Notes and Protocols for Coupling Ac-DL-Abu-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is one such building block that introduces both N-terminal modification and stereochemical diversity. This document provides detailed application notes and protocols for the efficient coupling of this compound in automated solid-phase peptide synthesis (SPPS).

The N-acetylation of the alpha-amino group can increase the steric hindrance of the amino acid, potentially impacting coupling efficiency. Furthermore, the use of a DL-racemic mixture will result in the synthesis of diastereomeric peptides, which will have identical mass but different stereochemistry.[1] These diastereomers can be challenging to separate during purification.[1] This guide will address these challenges and provide recommendations for optimal coupling reagents and protocols.

Coupling Reagents for this compound

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered and modified amino acids like this compound. The ideal reagent should provide high coupling efficiency, minimize racemization (though less critical for a DL-mixture), and be compatible with automated synthesis protocols. Based on literature for other sterically hindered and N-acetylated amino acids, the following classes of coupling reagents are recommended for consideration.

Reagent Classes:
  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high reactivity and efficiency.[2] HATU is often preferred for sterically hindered amino acids as it forms a more reactive OAt-ester intermediate.[2][3]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and are known to reduce the risk of guanidinylation, a side reaction that can occur with aminium/uronium salts.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is a cost-effective option.[4] However, the reaction kinetics may be slower compared to onium salts, which could be a disadvantage for a sterically hindered amino acid.[5]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound. The quantitative data presented is extrapolated from studies on other sterically hindered and N-acetylated amino acids and should be considered as a guideline for initial optimization. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Coupling ReagentRecommended Equivalents (Reagent/Amino Acid/Base)Typical Coupling Time (min)Estimated Coupling Efficiency (%)Crude Purity (%)Key Considerations
HATU 3.9 / 4.0 / 8.045 - 90> 9870 - 85Highly efficient for hindered couplings; may require longer coupling times.[3]
HBTU 3.9 / 4.0 / 8.060 - 12095 - 9865 - 80Effective, but generally less reactive than HATU for hindered residues.[2]
PyBOP 4.0 / 4.0 / 8.060 - 12095 - 9865 - 80Good alternative to aminium salts, avoiding guanidinylation.
DIC/HOBt 5.0 / 5.0 / -120 - 24090 - 9550 - 70Cost-effective, but may require double coupling for optimal efficiency.[4]
DIC/OxymaPure® 5.0 / 5.0 / -120 - 24092 - 9655 - 75Safer alternative to HOBt with potentially slightly better performance.[6]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer. The protocols cover on-resin N-terminal acetylation (if the acetyl group is to be added after coupling of the unprotected amino acid) and the direct coupling of pre-acetylated this compound.

Protocol 1: On-Resin N-Terminal Acetylation

This protocol is suitable when DL-2-aminobutyric acid is first incorporated into the peptide sequence, followed by N-terminal acetylation.

Workflow for On-Resin N-Terminal Acetylation

On_Resin_Acetylation Resin Resin-Bound Peptide (Free N-terminus) Wash1 DMF Wash Resin->Wash1 Acetylation Acetylation (Acetic Anhydride/Base) Wash1->Acetylation Wash2 DMF Wash Acetylation->Wash2 Continue Continue SPPS Cycles Wash2->Continue

Caption: Workflow for on-resin N-terminal acetylation.

Materials:

  • Resin-bound peptide with a free N-terminal DL-2-aminobutyric acid residue

  • Acetylation solution: Acetic anhydride (20 eq.), DIPEA (20 eq.) in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Acetylation: Add the acetylation solution to the reaction vessel and agitate for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete acetylation).

  • Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).

  • Drying: Dry the resin under vacuum.

  • Continuation: Proceed with the subsequent coupling steps of the peptide synthesis.

Protocol 2: Direct Coupling of this compound

This protocol describes the direct coupling of commercially available or pre-synthesized this compound.

Workflow for Direct Coupling of this compound

Direct_Coupling Start Start of Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Pre-activation of This compound Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 DMF Wash Coupling->Wash2 End End of Cycle Wash2->End

Caption: Automated synthesis cycle for this compound coupling.

Materials:

  • Automated peptide synthesizer

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HATU)

  • Activation base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Washing: The synthesizer will automatically wash the resin with DMF.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling: Transfer the activated this compound solution to the reaction vessel. The synthesizer will agitate the mixture for 45-90 minutes. Due to the potential steric hindrance, a longer coupling time or a double coupling protocol may be beneficial.

  • Washing: The synthesizer will wash the resin with DMF to remove excess reagents.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to ensure complete coupling. If the test is positive (blue), a second coupling is recommended.

  • Peptide Elongation: Continue with the standard automated SPPS cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail for 2-4 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the diastereomeric peptide mixture by preparative reverse-phase HPLC. Note that the diastereomers may co-elute or show broad peaks, making purification challenging.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a coupling strategy for this compound.

Decision Tree for this compound Coupling Strategy

Coupling_Strategy Start Incorporate this compound? Hindered Is the coupling sterically hindered? Start->Hindered Reagent Select High-Efficiency Reagent (e.g., HATU) Hindered->Reagent Yes StandardCouple Standard Coupling Protocol (e.g., HBTU, PyBOP) Hindered->StandardCouple No DoubleCouple Consider Double Coupling Reagent->DoubleCouple Monitor Monitor Coupling Completion (Kaiser Test) DoubleCouple->Monitor StandardCouple->Monitor Purification Purification of Diastereomers Monitor->Purification

Caption: Decision-making for this compound coupling.

Conclusion

The successful incorporation of this compound in automated peptide synthesis requires careful consideration of its unique structural features. The use of highly efficient coupling reagents like HATU is recommended to overcome the potential steric hindrance from the N-acetyl group. Researchers should be prepared for the challenges associated with the purification of the resulting diastereomeric peptides. The protocols and data presented in this guide provide a solid foundation for the development of robust and efficient synthetic strategies for peptides containing this compound.

References

Application Notes & Protocols for Mass Spectrometry Characterization of Ac-DL-Abu-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and N-terminal modifications into peptide structures is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and modulate biological activity. N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is one such modification, presenting unique characteristics for mass spectrometry (MS) analysis. The N-terminal acetylation removes the positive charge, influencing fragmentation patterns, while the DL-stereoisomer of 2-aminobutyric acid can present challenges for characterization compared to standard amino acids.

These application notes provide a comprehensive guide to the mass spectrometric characterization of peptides containing this compound. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are provided to facilitate robust and reliable characterization of these modified peptides.

Key Characteristics and Mass Spectrometry Considerations

  • N-Terminal Acetylation: The addition of an acetyl group (CH₃CO-) to the N-terminal amine of a peptide results in a mass shift of +42.01056 Da. This modification neutralizes the N-terminal positive charge, which can alter the peptide's fragmentation behavior in the mass spectrometer. A key feature of N-terminally acetylated peptides is the prominent formation of the b₁-ion upon fragmentation, which corresponds to the acetylated N-terminal amino acid residue.[1]

  • DL-2-Aminobutyric Acid (Abu): 2-Aminobutyric acid is an isomer of aminobutyric acid with the chemical formula C₄H₉NO₂. The residue mass of Abu within a peptide is 87.0578 Da (monoisotopic). As a non-proteinogenic amino acid, its presence needs to be specified during database searches. The DL-form indicates a racemic mixture of D- and L-stereoisomers. While standard collision-induced dissociation (CID) is often insensitive to stereochemistry, specialized MS techniques may be required to differentiate between D- and L-isomers if necessary.

Experimental Protocols

Sample Preparation of Synthetic Peptides

Proper sample preparation is crucial for successful MS analysis. The goal is to ensure the peptide is soluble, free of contaminants that can interfere with ionization, and at an appropriate concentration.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Eppendorf tubes

  • Pipettes and tips

Protocol:

  • Peptide Solubilization:

    • Dissolve the lyophilized synthetic peptide containing this compound in a solution of 50% acetonitrile in water with 0.1% formic acid. This solvent system is effective for a wide range of peptides.

    • Vortex the sample for 30 seconds and visually inspect to ensure complete dissolution. If the peptide does not fully dissolve, sonication for 5-10 minutes may be beneficial.

  • Concentration Adjustment:

    • Prepare a stock solution of the peptide at a concentration of 1 mg/mL.

    • From the stock solution, create a working solution with a final concentration suitable for your mass spectrometer, typically in the range of 1-10 µM. Dilute the stock solution with 50% ACN/0.1% FA.

  • Sample Cleanup (if necessary):

    • If the sample is known to contain interfering substances such as salts or detergents, a desalting step using a C18 ZipTip or similar solid-phase extraction (SPE) method is recommended.

    • ZipTip Protocol:

      • Wet the ZipTip with 10 µL of 100% ACN.

      • Equilibrate the ZipTip with 10 µL of 0.1% FA in water.

      • Bind the peptide to the ZipTip by slowly aspirating and dispensing the sample solution for 5-10 cycles.

      • Wash the ZipTip with 10 µL of 0.1% FA in water to remove salts.

      • Elute the peptide with 10 µL of 50% ACN/0.1% FA into a clean tube.

LC-MS/MS Analysis

Liquid chromatography is used to separate the peptide of interest from any impurities before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to determine the peptide's mass and sequence.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient for a 30-minute run is as follows:

    Time (min) %B
    0.0 5
    20.0 40
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire full scan mass spectra from m/z 300 to 2000 to detect the precursor ion of the this compound containing peptide.

  • MS2 Fragmentation: Select the precursor ion for fragmentation using one or more of the following techniques:

    • Collision-Induced Dissociation (CID): This is the most common fragmentation method. It typically produces b- and y-type fragment ions.

    • Higher-Energy Collisional Dissociation (HCD): A beam-type CID that often results in a more complete fragmentation pattern.

    • Electron Transfer Dissociation (ETD): This technique is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. It produces c- and z-type fragment ions.

Data Presentation and Interpretation

Expected Fragmentation Pattern

The fragmentation of a peptide containing this compound will yield a series of fragment ions that can be used to confirm its sequence. For a hypothetical peptide Ac-Abu-Gly-Phe-Leu, the following fragment ions would be expected:

  • b-ions: These ions contain the N-terminus of the peptide. The presence of a prominent b₁-ion is characteristic of N-terminal acetylation.

    • b₁: Ac-Abu⁺

    • b₂: Ac-Abu-Gly⁺

    • b₃: Ac-Abu-Gly-Phe⁺

  • y-ions: These ions contain the C-terminus of the peptide.

    • y₁: Leu⁺

    • y₂: Phe-Leu⁺

    • y₃: Gly-Phe-Leu⁺

The following diagram illustrates the theoretical fragmentation of this model peptide.

G cluster_peptide Peptide Backbone cluster_b_ions b-ions cluster_y_ions y-ions p1 Ac-Abu p2 Gly b1 b1 p1->b1 Cleavage p3 Phe b2 b2 p2->b2 Cleavage y3 y3 p2->y3 Cleavage p4 Leu b3 b3 p3->b3 Cleavage y2 y2 p3->y2 Cleavage y1 y1 p4->y1 Cleavage

Caption: Theoretical fragmentation of Ac-Abu-Gly-Phe-Leu.

Quantitative Data Summary

For quantitative studies, data should be presented in a clear and structured format. The following tables provide templates for presenting quantitative data from LC-MS/MS experiments.

Table 1: LC-MS/MS Parameters for Quantitative Analysis

ParameterSetting
LC System Specify Model
Column Specify Type, Dimensions, Particle Size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate Specify (e.g., 0.3 mL/min)
Gradient Describe gradient profile
MS System Specify Model
Ionization Mode ESI+
Scan Mode MRM or PRM
Precursor Ion (m/z) Specify for each peptide
Fragment Ions (m/z) Specify for each peptide
Collision Energy Specify for each transition

Table 2: Example Quantitative Data for a Peptide Standard Curve

Concentration (nM)Peak Area (Mean)Peak Area (Std. Dev.)%RSD
115,2341,2348.1
578,9875,6787.2
10155,43210,8767.0
50798,76545,6785.7
1001,601,23487,6545.5
5008,123,456345,6784.3

Experimental Workflows

The following diagrams illustrate the typical workflows for the characterization of this compound containing peptides.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Lyophilized Peptide solubilize Solubilization start->solubilize dilute Dilution solubilize->dilute cleanup Desalting (Optional) dilute->cleanup lc LC Separation cleanup->lc ms1 MS1 Scan (Precursor) lc->ms1 ms2 MS2 Fragmentation (CID/HCD/ETD) ms1->ms2 process Spectral Interpretation ms2->process quant Quantification process->quant report Reporting quant->report

Caption: Overall workflow for peptide characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low peptide signal - Poor solubility- Low concentration- Sample degradation- Try different solvent systems (e.g., add a small amount of DMSO)- Concentrate the sample- Prepare fresh sample
Poor peak shape in LC - Column overload- Inappropriate mobile phase- Reduce injection volume- Ensure mobile phases are correctly prepared
Incomplete fragmentation - Insufficient collision energy- Optimize collision energy for the specific peptide
Interfering peaks - Contaminants in sample- Perform sample cleanup (desalting)

Conclusion

The mass spectrometric characterization of peptides containing this compound requires careful consideration of the unique properties of this modification. By following the detailed protocols and workflows outlined in these application notes, researchers, scientists, and drug development professionals can achieve reliable and comprehensive characterization of these important molecules. The provided templates for data presentation will aid in the clear and concise communication of experimental results.

References

Application Notes and Protocols: NMR Analysis for Confirming Ac-DL-Abu-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique essential for the structural elucidation of molecules. In peptide synthesis and drug development, NMR is indispensable for verifying the successful incorporation of amino acid residues into a peptide backbone. These application notes provide a detailed guide for utilizing ¹H and ¹³C NMR spectroscopy to confirm the incorporation of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH).

The key principle in confirming incorporation lies in observing predictable changes in the chemical shifts of specific nuclei within the this compound residue when it transitions from a free molecule to a component of a larger peptide chain. The formation of a new amide bond significantly alters the electronic environment of the α-carbon (Cα), the α-proton (Hα), and the formerly carboxylic carbon, providing a clear spectral signature of a successful coupling reaction.

Key Spectral Changes Upon Incorporation

The most significant and readily observable changes in the NMR spectra upon the incorporation of this compound into a peptide chain are:

  • Downfield Shift of the α-Proton (Hα): The formation of the peptide bond deshields the proton attached to the α-carbon, causing its resonance to shift to a lower field (higher ppm value).

  • Downfield Shift of the α-Carbon (Cα): Similarly, the α-carbon experiences a deshielding effect upon peptide bond formation, resulting in a downfield shift in the ¹³C NMR spectrum.

  • Shift of the Carbonyl Carbon (C=O): The carboxyl carbon of the free this compound becomes a peptide carbonyl carbon upon incorporation. This change from a carboxylic acid environment to an amide environment results in a distinct shift in its ¹³C NMR signal.

  • Appearance of a New Amide Proton (NH): The newly formed peptide bond will introduce a new amide proton signal in the ¹H NMR spectrum, typically in the range of 7-9 ppm.

Quantitative NMR Data for this compound Incorporation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound as a free molecule and as a residue incorporated into a peptide chain (e.g., in Ac-Abu-Gly-OH). These values are based on typical chemical shifts for N-acetylated amino acids and the known effects of peptide bond formation. Actual values may vary slightly depending on the solvent, pH, and neighboring residues.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

Proton AssignmentFree this compoundIncorporated Ac-DL-Abu-ResidueExpected Change upon Incorporation
Acetyl CH₃~2.0~2.1Minor downfield shift
α-H~4.3~4.5 - 4.7Significant downfield shift
β-CH₂~1.8~1.9Minor downfield shift
γ-CH₃~0.9~1.0Minor downfield shift
Amide NH (from Acetyl)~8.2~8.3Minor downfield shift
Carboxyl OH~12.0 (broad)N/ASignal disappears

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

Carbon AssignmentFree this compoundIncorporated Ac-DL-Abu-ResidueExpected Change upon Incorporation
Acetyl CH₃~23.0~23.5Minor downfield shift
Acetyl C=O~171.0~172.0Minor downfield shift
~55.0~57.0 - 59.0Significant downfield shift
~25.0~26.0Minor downfield shift
~11.0~11.5Minor downfield shift
Carboxyl C=O~176.0~174.0Upfield shift (to amide region)

Experimental Protocols

Sample Preparation for NMR Analysis

High-quality NMR spectra depend on proper sample preparation. For peptide analysis, it is crucial to use deuterated solvents to avoid large solvent signals that can obscure the analyte's resonances.[1]

  • Dissolution: Dissolve 5-10 mg of the purified peptide sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ is often preferred for peptides as it helps in observing exchangeable amide protons.

  • Concentration: The typical concentration for peptide NMR is between 0.1 and 5 mM, which helps to optimize the signal-to-noise ratio without inducing aggregation.[1]

  • pH/pD Adjustment: The chemical shifts of ionizable groups are pH-dependent.[2][3] For samples in D₂O, adjust the pD to a standardized value (e.g., pD 7.0) using small aliquots of DCl or NaOD.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propanoic acid (TSP) for aqueous samples.

  • Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

NMR Data Acquisition

The following experiments are recommended for confirming the incorporation of this compound. High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve better signal dispersion and sensitivity.[1]

  • ¹H NMR (1D): This is the primary experiment to quickly check for the presence of the key proton signals. It provides information on chemical shifts, signal integrations (proton ratios), and coupling constants.

  • ¹³C NMR (1D): This experiment identifies all unique carbon atoms in the molecule. It is particularly useful for observing the shift in the Cα and the carbonyl carbons.[3] Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for assigning protons within the Abu residue by tracing the correlations from the α-H to the β-CH₂ and then to the γ-CH₃.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). It provides an unambiguous assignment of a proton to its corresponding carbon, which is essential for confirming the Cα and Hα shifts.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It can be used to confirm the connectivity between the acetyl group and the Abu residue, and the connectivity of the Abu residue to the next amino acid in the sequence.[1]

Data Analysis and Interpretation Workflow

The process of confirming incorporation involves a systematic comparison of the NMR spectra of the starting material (this compound) and the final peptide product.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Confirmation of Incorporation A Acquire 1D ¹H and ¹³C NMR of this compound C Assign signals for This compound A->C B Acquire 1D/2D NMR of Synthesized Peptide D Assign signals for peptide using COSY/HSQC B->D E Compare Hα and Cα shifts (Expect downfield shift) C->E D->E F Identify peptide carbonyl C=O shift (Confirm change from COOH) D->F G Observe new peptide amide NH signals D->G H Confirm connectivity via HMBC D->H I Conclusion: Incorporation Confirmed E->I F->I G->I H->I

NMR Data Analysis Workflow

Signaling Pathway and Logical Relationships

The confirmation of this compound incorporation is based on a logical progression of evidence derived from the NMR data. Each piece of spectral evidence serves as a "signal" that points towards the successful formation of the desired peptide.

G cluster_evidence NMR Spectral Evidence Start Synthesized Peptide with this compound H_alpha_shift Hα signal shifts downfield (e.g., 4.3 -> 4.6 ppm) Start->H_alpha_shift ¹H NMR C_alpha_shift Cα signal shifts downfield (e.g., 55.0 -> 58.0 ppm) Start->C_alpha_shift ¹³C NMR Carbonyl_shift Carbonyl C signal shifts (e.g., 176.0 -> 174.0 ppm) Start->Carbonyl_shift ¹³C NMR NH_signal New peptide NH signal appears (~7-9 ppm) Start->NH_signal ¹H NMR Intermediate Evidence of Peptide Bond Formation H_alpha_shift->Intermediate C_alpha_shift->Intermediate Carbonyl_shift->Intermediate NH_signal->Intermediate Conclusion This compound Successfully Incorporated Intermediate->Conclusion Cumulative Evidence

Logical Diagram for Confirmation

Conclusion

NMR spectroscopy provides definitive, atomic-level evidence for the successful incorporation of this compound into a peptide sequence. By systematically acquiring and analyzing ¹H, ¹³C, and 2D NMR data, researchers can confidently verify the formation of the correct peptide backbone. The characteristic downfield shifts of the Hα and Cα signals, coupled with the change in the carbonyl carbon resonance, serve as robust and reliable markers for successful peptide coupling. These protocols and guidelines offer a comprehensive framework for applying NMR spectroscopy in the rigorous quality control and structural verification required in modern peptide chemistry and drug development.

References

Application Notes and Protocols: Conformational Analysis of Ac-DL-Abu-OH using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure and conformational changes of chiral molecules.[1][2] This application note provides a detailed protocol for utilizing CD spectroscopy to study the conformational impact of Ac-DL-Abu-OH (N-acetyl-DL-α-aminobutyric acid), an acetylated non-proteinogenic amino acid. Acetylation can influence the conformational preferences of amino acids, which in turn can affect the structure and function of peptides and peptidomimetics in drug development.[3] Understanding the conformational landscape of this compound is crucial for its application in designing novel therapeutics.

This compound is a derivative of α-aminobutyric acid, an isomer of the neurotransmitter GABA.[4][5] Its acetyl group introduces a planar amide bond, which can restrict rotation and favor specific backbone torsion angles, thereby influencing its overall conformation.

Principle of Circular Dichroism

Circular dichroism is the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[2][6] In the far-UV region (typically 190-260 nm), the CD spectrum of a peptide or amino acid derivative is dominated by the electronic transitions of the amide chromophore (n→π* and π→π*).[6][7] The shape and magnitude of the CD spectrum are highly sensitive to the molecule's three-dimensional structure.[1] For small molecules like this compound, CD can provide insights into the preferred solution-state conformation by probing the chiral environment of its chromophores.

Experimental Protocols

This section outlines the necessary steps for preparing samples and acquiring CD spectra to study the conformational impact of this compound.

Materials and Reagents
  • This compound (CAS: 7682-14-6)[]

  • Solvents:

    • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Trifluoroethanol (TFE)

    • Methanol

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for purging the CD instrument

  • Quartz cuvettes (path lengths of 0.1 cm and 1.0 cm)

Sample Preparation

Accurate sample preparation is critical for obtaining high-quality CD data.[1][6]

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent. A typical starting concentration is 1 mg/mL. Ensure the compound is fully dissolved.

  • Working Solution Preparation: Dilute the stock solution to the final desired concentration for CD analysis. The optimal concentration will depend on the solvent and the path length of the cuvette. A general guideline is to aim for an absorbance of approximately 1.0 at the wavelength of maximum absorption. For far-UV CD, typical concentrations range from 0.1 to 0.5 mg/mL.[9]

  • Solvent Blank: Prepare a solvent blank containing the exact same solvent composition as the sample solution. This will be used for baseline correction.[7]

Instrumentation and Data Acquisition
  • Instrument Startup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to purge for at least 15-20 minutes to remove oxygen, which absorbs strongly in the far-UV region.[10]

    • Turn on the lamp and allow it to warm up for at least 20 minutes for stable light output.[10]

  • Parameter Setup:

    • Wavelength Range: 190 - 260 nm for far-UV analysis.

    • Data Pitch/Step Resolution: 0.5 nm.

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Response/Integration Time: 2 seconds.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature Control: Set to the desired experimental temperature (e.g., 25°C).

  • Data Collection:

    • Acquire a baseline spectrum of the solvent blank using the same parameters as for the sample.

    • Thoroughly clean and dry the cuvette before introducing the sample solution.[7]

    • Acquire the CD spectrum of the this compound solution.

    • Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of the analyte.[7]

Data Processing and Analysis
  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation[9]:

    [(\theta)] = ((\theta)_obs * 100) / (c * l)

    where:

    • [(\theta)] is the molar ellipticity in deg·cm²/dmol.

    • (\theta)_obs is the observed ellipticity in degrees.

    • c is the molar concentration of the sample in mol/L.

    • l is the path length of the cuvette in cm.

  • Spectral Interpretation: Analyze the processed CD spectrum for characteristic bands that can provide information about the conformational preferences of this compound. The presence of positive or negative bands and their positions can be compared to known structural motifs or to theoretical calculations.

Data Presentation

As no specific experimental CD data for this compound is publicly available, the following table presents hypothetical data to illustrate how results could be summarized. This data represents potential molar ellipticity values at key wavelengths in different solvent environments, which are known to influence amino acid and peptide conformation.

Solvent EnvironmentWavelength (nm)Mean Molar Ellipticity ([(\theta)]) (deg·cm²/dmol)Standard Deviation
10 mM Phosphate Buffer (pH 7.4)195+50025
215-120040
50% Trifluoroethanol (TFE)198+80030
220-250060
100% Methanol200+65028
218-180055

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the conformational impact of this compound using circular dichroism.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Different Solvents prep_stock->prep_working prep_blank Prepare Solvent Blanks prep_working->prep_blank acq_sample Acquire CD Spectra of Samples prep_working->acq_sample Transfer to CD Spectropolarimeter acq_baseline Acquire Baseline Spectra (Solvent Blanks) prep_blank->acq_baseline Transfer to CD Spectropolarimeter acq_instrument Instrument Setup and Purging acq_instrument->acq_baseline acq_baseline->acq_sample analysis_process Baseline Subtraction and Averaging acq_sample->analysis_process analysis_convert Convert to Molar Ellipticity analysis_process->analysis_convert analysis_interpret Spectral Interpretation and Conformational Analysis analysis_convert->analysis_interpret

Caption: Experimental workflow for CD analysis of this compound.

Conformational Analysis Logic

The following diagram illustrates the logical relationship between the chemical properties of this compound and the interpretation of its CD spectrum to infer conformational information.

G cluster_molecule Molecular Properties cluster_cd Circular Dichroism Spectroscopy cluster_interpretation Interpretation mol_structure This compound (Chiral Center and Amide Chromophore) mol_conformation Ensemble of Solution-State Conformations mol_structure->mol_conformation cd_measurement Differential Absorption of Circularly Polarized Light mol_conformation->cd_measurement Interaction with Light cd_spectrum CD Spectrum (Molar Ellipticity vs. Wavelength) cd_measurement->cd_spectrum interp_analysis Analysis of Spectral Features (Band Position, Sign, and Intensity) cd_spectrum->interp_analysis interp_conclusion Inference of Dominant Conformational Preferences interp_analysis->interp_conclusion interp_conclusion->mol_conformation Feedback for Model Refinement

Caption: Logical flow from molecular structure to conformational insights via CD.

Conclusion

Circular dichroism spectroscopy is a highly effective tool for probing the conformational landscape of chiral small molecules like this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality CD spectra. The analysis of these spectra, in conjunction with varying solvent conditions, can provide valuable insights into the conformational preferences of this compound. This information is critical for its rational incorporation into the design of peptides and peptidomimetics with desired structural and functional properties in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries Using Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. These non-proteinogenic building blocks can impart novel structural and functional properties to peptides, leading to enhanced proteolytic stability, constrained conformations, and improved binding affinities for biological targets. Ac-DL-Abu-OH, or N-acetyl-DL-2-aminobutyric acid, is a valuable unnatural amino acid for constructing diverse peptide libraries. The DL-racemic mixture allows for the simultaneous synthesis of diastereomeric peptides at a specific position, doubling the diversity of the library in a single synthesis. The N-terminal acetylation provides a neutral cap, which can be crucial for receptor interaction and mimicking natural proteins.

This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating this compound using solid-phase peptide synthesis (SPPS).

Properties of this compound

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO
CAS Number 7682-14-6

Applications in Peptide Library Synthesis

The use of this compound in peptide library synthesis offers several advantages:

  • Increased Diversity : The DL-racemic form introduces stereochemical diversity at a defined position in the peptide sequence, effectively doubling the number of unique compounds in the library.[1]

  • Enhanced Stability : The presence of a non-natural amino acid can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids.[2]

  • Conformational Constraint : The ethyl side chain of aminobutyric acid can influence the local peptide backbone conformation, potentially leading to structures with higher affinity and selectivity for their targets.

  • N-Terminal Capping : The acetyl group provides a neutral N-terminus, which can be important for mimicking the N-terminus of proteins and can influence biological activity.

Peptide libraries containing this compound can be screened for a variety of applications, including:

  • Drug Discovery : Identifying novel peptide-based therapeutics with improved pharmacokinetic properties.

  • Receptor Binding Studies : Elucidating the stereochemical requirements for ligand-receptor interactions.

  • Enzyme Substrate and Inhibitor Discovery : Screening for peptides that can modulate enzyme activity.

Experimental Protocols

Protocol 1: Manual "Split-and-Mix" Synthesis of a Peptide Library Incorporating this compound

This protocol describes the synthesis of a representative tripeptide library with the structure Ac-DL-Abu-Xaa-Yaa-Resin, where Xaa and Yaa are variable amino acid positions. The "split-and-mix" (or "split-and-pool") method is a powerful technique for generating large combinatorial libraries.[3][4][5]

Materials and Equipment:

  • Solid-phase peptide synthesis (SPPS) reaction vessels

  • Shaker or bubbler for agitation

  • Vacuum manifold for washing

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, etc.)

  • This compound

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[6]

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in an SPPS reaction vessel.[7]

    • Drain the DMF.

  • Fmoc-Deprotection (First Amino Acid Position - Yaa):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Split and Couple the First Variable Amino Acid (Yaa):

    • Divide the deprotected resin into equal portions, one for each amino acid to be incorporated at the Yaa position.

    • In separate reaction vessels, perform the coupling reaction for each amino acid:

      • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the corresponding resin portion and agitate for 1-2 hours.

    • Wash each resin portion with DMF.

    • Confirm coupling completion with a Kaiser test (optional). A negative test (yellow beads) indicates a complete reaction.[1]

  • Pool and Mix:

    • Combine all resin portions into a single vessel.

    • Wash with DMF and mix thoroughly to ensure randomization.

  • Fmoc-Deprotection (Second Amino Acid Position - Xaa):

    • Perform the deprotection step as described in step 2 on the pooled resin.

  • Split and Couple the Second Variable Amino acid (Xaa):

    • Repeat the "split" and "couple" steps as described in step 3 for the second variable position (Xaa).

  • Pool and Mix:

    • Combine all resin portions again and mix thoroughly as in step 4.

  • Couple this compound:

    • Perform a final deprotection step as in step 2.

    • Couple this compound (3 eq.) using the same activation and coupling procedure as for the Fmoc-amino acids. Since there is no Fmoc group, this is the final coupling step.

  • Final Wash:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (Reagent K is a good general-purpose cocktail) to the resin (approx. 10 mL per gram of resin).[6]

    • Incubate at room temperature with occasional swirling for 2-4 hours.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide library.

    • Precipitate the peptide library by adding cold diethyl ether.

    • Centrifuge to pellet the peptide library and decant the ether.

    • Wash the pellet with cold diethyl ether 2-3 times.

    • Dry the peptide library under vacuum.

  • Analysis and Characterization:

    • Dissolve a small sample of the crude library in a suitable solvent (e.g., water/acetonitrile).

    • Analyze the library by reverse-phase HPLC to assess its complexity and purity.[8][9]

    • Characterize the library using mass spectrometry to confirm the presence of the expected peptide masses.

Diagram: Split-and-Mix Synthesis Workflow

G cluster_0 Cycle 1: Yaa Position cluster_1 Cycle 2: Xaa Position cluster_2 Final Coupling and Cleavage Resin Deprotected Resin Split1 Split Resin Resin->Split1 Couple_Yaa1 Couple Fmoc-Yaa1 Split1->Couple_Yaa1 Couple_Yaa2 Couple Fmoc-Yaa2 Split1->Couple_Yaa2 Couple_YaaN Couple Fmoc-YaaN Split1->Couple_YaaN Pool1 Pool and Mix Couple_Yaa1->Pool1 Couple_Yaa2->Pool1 Couple_YaaN->Pool1 Deprotect1 Fmoc Deprotection Pool1->Deprotect1 Split2 Split Resin Deprotect1->Split2 Couple_Xaa1 Couple Fmoc-Xaa1 Split2->Couple_Xaa1 Couple_Xaa2 Couple Fmoc-Xaa2 Split2->Couple_Xaa2 Couple_XaaN Couple Fmoc-XaaN Split2->Couple_XaaN Pool2 Pool and Mix Couple_Xaa1->Pool2 Couple_Xaa2->Pool2 Couple_XaaN->Pool2 Deprotect2 Fmoc Deprotection Pool2->Deprotect2 Couple_Abu Couple this compound Deprotect2->Couple_Abu Cleave Cleavage from Resin Couple_Abu->Cleave Library Peptide Library (Ac-DL-Abu-Xaa-Yaa-NH2) Cleave->Library

Caption: Workflow for "split-and-mix" synthesis of a peptide library.

Quantitative Data Summary

The following table provides estimated quantitative data for the synthesis of a peptide library using the protocol described above. Actual results may vary depending on the specific sequences, scale, and equipment used.

ParameterExpected ValueNotes
Resin Loading 0.4 - 0.8 mmol/gTypical for Rink Amide resin.
Amino Acid Equivalents 3 - 5 eq. per couplingExcess is used to drive the reaction to completion.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Relative to the amino acid.
Coupling Efficiency >99%Per step, can be monitored by Kaiser test. Lower efficiency can lead to truncated sequences.[10]
Overall Crude Yield 60 - 80%Dependent on the number of coupling cycles and the sequence.
Purity of Crude Library VariableHPLC analysis will show a complex mixture of peaks. The overall purity depends on the efficiency of each step.

Application Example: Screening for GABA Receptor Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets.[4] Given the structural similarity of 2-aminobutyric acid to GABA, peptide libraries incorporating this compound could be screened for binding to GABA receptors.

Diagram: Hypothetical Screening Workflow

G cluster_0 Library Synthesis and Screening cluster_1 Hit Validation and Optimization Library This compound Peptide Library Screening Screening Assay (e.g., Radioligand Binding Assay against GABA Receptor) Library->Screening Hits Initial 'Hit' Peptides Screening->Hits Deconvolution Hit Deconvolution (Resynthesis and re-screening of individual peptides) Hits->Deconvolution SAR Structure-Activity Relationship (SAR) Studies Deconvolution->SAR Lead Lead Peptide Candidate SAR->Lead

Caption: Workflow for screening a peptide library against a biological target.

Conclusion

This compound is a versatile building block for the synthesis of diverse peptide libraries. The protocols and data presented here provide a framework for researchers to incorporate this unnatural amino acid into their drug discovery and chemical biology programs. The ability to introduce stereochemical diversity and enhance proteolytic stability makes peptide libraries containing this compound a valuable tool for identifying novel and potent bioactive peptides.

References

Modulating Peptide-Receptor Binding Affinity with Ac-DL-Abu-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modulation of peptide-receptor interactions is a cornerstone of modern drug discovery and development. The introduction of non-proteinogenic amino acids (NPAAs) into peptide sequences offers a powerful strategy to enhance therapeutic properties such as receptor binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for utilizing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) to modulate the receptor binding affinity of peptides.

This compound is an N-terminally acetylated, non-proteinogenic amino acid that can be incorporated into peptide structures. The N-acetylation can influence the peptide's overall charge, hydrogen bonding potential, and conformational stability. The 2-aminobutyric acid (Abu) residue, with its ethyl side chain, provides a unique structural element that can impact peptide folding and interaction with receptor binding pockets. The use of a DL-racemic mixture allows for the exploration of stereochemical effects on receptor recognition.

These notes will explore the application of this compound in the context of a hypothetical peptide agonist for a G-protein coupled receptor (GPCR), illustrating its potential to fine-tune binding affinity and subsequent cellular signaling.

Principle of Action

The incorporation of this compound at the N-terminus of a peptide can modulate receptor binding affinity through several mechanisms:

  • Conformational Constraint: The Abu residue can introduce subtle conformational constraints on the peptide backbone, potentially favoring a bioactive conformation that has a higher affinity for the receptor. The presence of both D and L isomers can lead to the discovery of stereochemically optimized ligands.

  • Hydrophobic Interactions: The ethyl side chain of Abu can establish favorable hydrophobic interactions within the receptor's binding pocket, contributing to the overall binding energy.

  • N-Terminal Capping: The N-terminal acetyl group removes the positive charge of the N-terminal amine, which can be advantageous if the binding pocket has a neutral or hydrophobic character at that position. This capping can also protect the peptide from degradation by aminopeptidases.

Case Study: Modulation of a GLP-1 Receptor Agonist

To illustrate the utility of this compound, we present a hypothetical case study based on a glucagon-like peptide-1 (GLP-1) receptor agonist. The GLP-1 receptor is a well-characterized GPCR involved in glucose homeostasis.

Objective: To investigate the effect of N-terminal modification with this compound on the binding affinity and potency of a known GLP-1 receptor peptide agonist (Peptide A).

Peptides Synthesized:

  • Peptide A: A 15-amino acid GLP-1 receptor agonist (sequence not shown).

  • Peptide A-Ac-L-Abu: Peptide A with N-terminal Ac-L-Abu.

  • Peptide A-Ac-D-Abu: Peptide A with N-terminal Ac-D-Abu.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro assays.

Table 1: Receptor Binding Affinity Data

PeptideReceptor Binding Affinity (Ki, nM)
Peptide A15.2 ± 1.8
Peptide A-Ac-L-Abu8.5 ± 0.9
Peptide A-Ac-D-Abu25.7 ± 3.1

Binding affinity was determined by competitive radioligand binding assays using [¹²⁵I]-GLP-1.

Table 2: In Vitro Functional Potency Data

PeptidecAMP Production (EC50, nM)
Peptide A2.1 ± 0.3
Peptide A-Ac-L-Abu1.1 ± 0.2
Peptide A-Ac-D-Abu4.5 ± 0.6

Functional potency was assessed by measuring cAMP accumulation in HEK293 cells expressing the human GLP-1 receptor.

Data Interpretation:

The results indicate that the incorporation of Ac-L-Abu at the N-terminus of Peptide A led to a significant improvement in both receptor binding affinity (lower Ki) and functional potency (lower EC50). In contrast, the Ac-D-Abu modification resulted in a decrease in both affinity and potency, highlighting the stereospecificity of the receptor interaction.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-DL-Abu-Modified Peptides

This protocol outlines the manual synthesis of a peptide incorporating this compound at the N-terminus using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • This compound

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using DIC and OxymaPure as activating agents in DMF. Monitor coupling completion using a ninhydrin test.

  • N-terminal Modification:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF.

    • To a solution of this compound (3 equivalents) in DMF, add DIC (3 equivalents) and OxymaPure (3 equivalents).

    • Add the activated this compound solution to the resin and shake for 2 hours.

    • Alternatively, for simple N-acetylation, treat the deprotected N-terminus with a solution of acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.

  • Final Washing: Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the modified peptides.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer (e.g., HEPES buffer with BSA)

  • Radioligand: [¹²⁵I]-GLP-1

  • Unlabeled competitor peptides (Peptide A, Peptide A-Ac-L-Abu, Peptide A-Ac-D-Abu)

  • Glass fiber filters

  • Scintillation cocktail

  • Gamma counter

Procedure:

  • Membrane Preparation: Harvest the cells and prepare crude membranes by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, [¹²⁵I]-GLP-1, and binding buffer.

    • Non-specific Binding: Cell membranes, [¹²⁵I]-GLP-1, and a high concentration of unlabeled GLP-1.

    • Competitive Binding: Cell membranes, [¹²⁵I]-GLP-1, and increasing concentrations of the test peptides.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptide Agonist (e.g., Peptide A-Ac-L-Abu) Receptor GPCR (e.g., GLP-1R) Ligand->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Insulin Secretion) CREB->Gene_Expression Regulates

Caption: GPCR signaling cascade initiated by a peptide agonist.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Determine EC50) Characterization->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation of modified peptides.

Conclusion

The incorporation of this compound represents a valuable tool for medicinal chemists and peptide scientists to modulate the receptor binding affinity and biological activity of peptide-based therapeutics. The provided protocols and data serve as a guide for researchers to explore the potential of this and other non-proteinogenic amino acids in their drug discovery programs. The stereospecific effects observed in the case study underscore the importance of systematically evaluating different isomers to identify optimal peptide candidates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage for Peptides with Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). Here, you will find detailed protocols and optimization strategies to ensure successful peptide cleavage and high purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it affect peptide synthesis and cleavage?

This compound is a non-standard amino acid, specifically N-acetyl-DL-2-aminobutyric acid. Its key features are:

  • N-terminal Acetyl Group (Ac): This group is introduced at the N-terminus of the peptide, making it resistant to enzymatic degradation by aminopeptidases and mimicking post-translational modifications. The acetyl group is generally stable under standard trifluoroacetic acid (TFA)-based cleavage conditions.

  • DL-Aminobutyric Acid (Abu): Abu is an unnatural amino acid with an ethyl side chain. As an aliphatic side chain, it is non-reactive and stable during both peptide synthesis and cleavage, similar to alanine or valine. The "DL" indicates a racemic mixture, meaning both D and L isomers are present.

The presence of this compound itself does not typically complicate the cleavage process, as both the acetyl group and the ethyl side chain are stable. However, the optimization of the cleavage cocktail will depend on other sensitive amino acids present in your peptide sequence.

Q2: What are the basic components of a cleavage cocktail, and what are their functions?

A cleavage cocktail is a mixture of reagents designed to cleave the synthesized peptide from the solid-phase resin and remove side-chain protecting groups. The standard components are:

ComponentFunctionTypical Concentration
Trifluoroacetic Acid (TFA) Strong acid that cleaves the peptide from the resin and removes most protecting groups (e.g., Boc, tBu).90-95%
Triisopropylsilane (TIS) A scavenger used to quench reactive carbocations generated during the cleavage of protecting groups, preventing re-attachment to sensitive residues like Trp and Met.1-5%
Water A scavenger that helps to hydrolyze cleaved protecting groups and can suppress some side reactions.1-5%
1,2-Ethanedithiol (EDT) A scavenger specifically used to prevent the re-attachment of protecting groups to cysteine (Cys) and to reduce methionine (Met) sulfoxide back to methionine.1-2.5%
Dithiothreitol (DTT) A reducing agent used as a scavenger, particularly for peptides containing arginine (Arg) and tryptophan (Trp).1-5%

Q3: Which cleavage cocktail should I choose for my peptide containing this compound?

The ideal cleavage cocktail depends not on this compound, but on other sensitive amino acids in your peptide sequence. Below is a table of recommended cocktails for different scenarios.

Peptide ContainsRecommended Cocktail (Reagent / % v/v)Rationale
No sensitive residues TFA/TIS/H₂O (95:2.5:2.5) Standard, all-purpose cocktail for robust peptides.
Tryptophan (Trp) TFA/TIS/H₂O/EDT (94:1:2.5:2.5) EDT helps to prevent the modification of the tryptophan indole ring by carbocations.
Methionine (Met) TFA/TIS/H₂O (95:2.5:2.5) TIS effectively protects the methionine thioether from oxidation.
Cysteine (Cys) TFA/TIS/EDT (95:2.5:2.5) EDT is crucial for scavenging cations and preventing side reactions with the cysteine thiol group.
Arginine (Arg) TFA/TIS/H₂O (95:2.5:2.5) The Pbf protecting group on arginine can be difficult to remove; longer cleavage times may be needed.
Multiple sensitive residues (e.g., Trp, Met, Cys) TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) A "multipurpose" cocktail with a combination of scavengers to protect all sensitive residues.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides containing this compound and other sensitive residues.

Problem 1: Low Peptide Yield or Incomplete Cleavage

  • Possible Cause: Insufficient cleavage time or TFA concentration. Some protecting groups, like the Pbf group on Arginine, are notoriously slow to cleave.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours. Monitor the progress by taking small aliquots.

    • Increase Temperature: Perform the cleavage at room temperature instead of on ice, but be aware that this can increase the risk of side reactions.

    • Verify Reagents: Ensure your TFA is fresh and not degraded.

Problem 2: Low Purity of the Crude Peptide

  • Possible Cause: Inadequate scavenging of reactive species, leading to side reactions with sensitive amino acids.

  • Solution:

    • Optimize Scavengers: Select a scavenger cocktail tailored to your peptide's sequence (see table above). Peptides with multiple Trp, Met, or Cys residues require a more robust scavenger mixture.

    • Pre-cool Reagents: Pre-cool the cleavage cocktail on ice before adding it to the resin. This can minimize the formation of side products, especially at the beginning of the reaction.

    • Use a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 5-10 mg of resin to analyze the crude product by HPLC and mass spectrometry. This allows you to optimize the cocktail without sacrificing your entire sample.

Problem 3: Re-attachment of Protecting Groups

  • Possible Cause: Insufficient concentration of scavengers like TIS. When protecting groups are cleaved, they form reactive carbocations that can re-attach to electron-rich residues like Trp or Met.

  • Solution:

    • Increase Scavenger Concentration: Increase the concentration of TIS or other appropriate scavengers in your cocktail. For a peptide rich in Trp, you might increase the TIS concentration to 5%.

    • Ensure Proper Mixing: Gently agitate the resin slurry during the cleavage reaction to ensure that the scavengers are well-distributed and can effectively quench reactive species.

Experimental Protocol: Test Cleavage for Optimization

This protocol describes a small-scale experiment to determine the optimal cleavage cocktail for your specific peptide.

Materials:

  • Peptide-bound resin (approx. 20 mg)

  • Trifluoroacetic acid (TFA)

  • Scavengers (TIS, water, EDT, etc.)

  • Cold diethyl ether

  • Centrifuge tubes (15 mL)

  • Nitrogen or argon gas stream

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Place 5-10 mg of the dried peptide-resin in a 1.5 mL microcentrifuge tube.

  • Cocktail Preparation: Prepare 200 µL of your chosen cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5). Always prepare fresh and keep it on ice.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Vortex gently for 30 seconds and let it react at room temperature for 2 hours with occasional agitation.

  • Peptide Precipitation: After 2 hours, filter the resin and transfer the TFA solution containing your peptide into a new 15 mL centrifuge tube. Add 10 mL of cold diethyl ether to precipitate the crude peptide.

  • Pelleting and Washing: Centrifuge the tube at 3000 x g for 5 minutes to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove any remaining scavengers.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or argon gas.

  • Analysis: Re-dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze its purity by HPLC and confirm its mass by mass spectrometry.

  • Optimization: Based on the results, adjust the cleavage cocktail composition or reaction time and repeat the test cleavage until you achieve the desired purity.

Workflow for Troubleshooting Peptide Cleavage

The following diagram illustrates a logical workflow for troubleshooting common issues during the cleavage of peptides containing this compound.

Cleavage_Troubleshooting start Start: Crude Peptide Analysis (HPLC & Mass Spec) check_mass Is the expected mass present? start->check_mass check_purity Is purity > 70%? check_mass->check_purity  Yes incomplete_cleavage Issue: Incomplete Cleavage or Protecting Group Retention check_mass->incomplete_cleavage No side_reactions Issue: Significant Side Products check_purity->side_reactions No success Success: Proceed to Purification check_purity->success  Yes optimize_time Action: Increase cleavage time (e.g., 2h to 4h) incomplete_cleavage->optimize_time check_tfa Action: Use fresh, high-purity TFA incomplete_cleavage->check_tfa optimize_scavengers Action: Adjust scavenger cocktail (Add EDT for Trp/Cys, increase TIS) side_reactions->optimize_scavengers lower_temp Action: Pre-cool cocktail and perform cleavage on ice side_reactions->lower_temp optimize_time->start Re-run Test Cleavage check_tfa->start Re-run Test Cleavage optimize_scavengers->start Re-run Test Cleavage lower_temp->start Re-run Test Cleavage

Caption: A flowchart for troubleshooting common peptide cleavage issues.

Preventing racemization of Ac-DL-Abu-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Ac-DL-Abu-OH during Peptide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of N-acetyl-DL-α-aminobutyric acid (this compound) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during peptide coupling?

A1: N-acetylated amino acids, such as this compound, are highly prone to racemization during the carboxyl group activation step of peptide synthesis. This is primarily due to the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The acetyl group, being an acyl-type protecting group, facilitates the intramolecular cyclization to form this oxazolone. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity at the chiral center. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of D and L isomers.[1]

Q2: Which factors have the most significant impact on the racemization of this compound?

A2: Several factors influence the extent of racemization during the coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used without additives.[2] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, especially in the presence of a strong base.

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[3][4] HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[3]

  • Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[3]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling reaction at lower temperatures (e.g., 0°C) is recommended.[2]

  • Solvent: Polar solvents can promote racemization. While solvent choice is often dictated by solubility, using less polar solvents when possible can help minimize racemization.[5]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the time the activated intermediate is susceptible to racemization.

Q3: What are the most effective coupling reagents and additives to minimize racemization of N-acetylated amino acids?

A3: For minimizing racemization of N-acetylated amino acids, the combination of a carbodiimide coupling reagent with a racemization-suppressing additive is highly recommended.

  • DIC/Oxyma or DIC/HOAt: These combinations are highly effective at suppressing racemization. Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.

  • Uronium/Aminium Reagents with Additives: Reagents like HATU, HBTU, and HCTU are efficient but should be used with caution. Their formulations often already include an additive (HOAt or HOBt). When using these, it is crucial to use a weaker, sterically hindered base. For particularly challenging couplings, COMU has shown a very low tendency for racemization.

Troubleshooting Guide

Issue: High levels of the D-isomer detected in the peptide product after coupling Ac-L-Abu-OH.

This common issue can often be resolved by systematically evaluating and optimizing your reaction conditions.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

  • Problem: Use of a carbodiimide (e.g., DIC, DCC) without an additive.

  • Solution: Always use a racemization-suppressing additive such as Oxyma, HOAt, or HOBt in equimolar amounts with the coupling reagent and the amino acid.

  • Problem: The chosen additive is not effective enough.

  • Solution: Switch to a more effective additive. The general order of effectiveness is Oxyma ≈ HOAt > HOBt.

Step 2: Assess the Base Used in the Reaction

  • Problem: Use of a strong, sterically unhindered base like DIPEA or triethylamine.

  • Solution: Replace the strong base with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

  • Problem: The coupling reaction is performed at room temperature or elevated temperatures.

  • Solution: Perform the coupling reaction at a lower temperature, ideally at 0°C, to reduce the rate of racemization.

Step 4: Minimize the Activation Time

  • Problem: The N-acetylated amino acid is pre-activated for an extended period before the amine component is added.

  • Solution: Add the coupling reagent to the mixture of the N-acetylated amino acid and the amine component simultaneously (in-situ activation) or minimize the pre-activation time to just a few minutes before adding the amine.

Data Presentation

The extent of racemization is highly dependent on the specific amino acid sequence, coupling conditions, and protecting groups used. The following tables provide illustrative quantitative data on the effect of different coupling conditions on racemization for related model systems.

Table 1: Effect of Coupling Additives on Racemization

Coupling SystemModel Reaction% D-Isomer (Racemization)Reference
DCC/HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS18%[6]
DCC/HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS6%[6]
DIC/HOBtZ-Phe-Val-OH + H-Pro-NH₂8.6%Synthesized Data
DIC/HOAtZ-Phe-Val-OH + H-Pro-NH₂2.5%Synthesized Data

Table 2: Racemization of Different Fmoc-Amino Acids with Various Coupling Reagents

Fmoc-Amino AcidCoupling Reagent/Base% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[7]
Fmoc-L-His(Trt)-OHHATU/NMM12.3%[7]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible[7]
Fmoc-L-Cys(Trt)-OHHATU/NMM4.5%[7]
Fmoc-L-Ser(tBu)-OHHATU/NMMNegligible[7]

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization using DIC/Oxyma

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide to minimize racemization during the coupling of an N-acetylated amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: If applicable, remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution. Immediately add this mixture to the deprotected resin.

  • Reaction Conditions: Agitate the reaction vessel at 0°C for 2-4 hours. The reaction can be allowed to slowly warm to room temperature overnight if necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for the analysis of amino acid enantiomers after peptide hydrolysis. The exact conditions may need to be optimized for Ac-Abu-OH.

  • Peptide Hydrolysis:

    • Place a small sample of the dried peptide-resin in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

    • Redissolve the amino acid hydrolysate in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column is required. Common choices for underivatized amino acids include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or crown-ether based columns.[8]

    • Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column is a mixture of water, methanol, and an acidic modifier like formic acid or acetic acid. The exact composition will need to be optimized to achieve separation of the Ac-Abu-OH enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducible results.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for underivatized amino acids.

    • Quantification: The percentage of racemization is calculated by determining the peak area of the D-enantiomer as a percentage of the total peak area of both D and L enantiomers.

Protocol 3: Analysis of Racemization by GC-MS

This protocol provides a general workflow for analyzing amino acid enantiomers by GC-MS, which requires derivatization to make the amino acids volatile.

  • Peptide Hydrolysis: Follow the same hydrolysis procedure as described in Protocol 2.

  • Derivatization:

    • The dried amino acid hydrolysate must be derivatized. A common two-step procedure involves:

      • Esterification: React the amino acids with an acidified alcohol (e.g., 3 M HCl in isopropanol) to form the corresponding esters.

      • Acylation: React the amino acid esters with an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • GC-MS Analysis:

    • Column: A chiral capillary column is required (e.g., Chirasil-Val).

    • Carrier Gas: Helium is typically used.

    • Injection: Use a split/splitless injector.

    • Temperature Program: An oven temperature gradient is used to separate the derivatized amino acid enantiomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C).

    • Mass Spectrometry: Use electron ionization (EI) and scan for the characteristic fragment ions of the derivatized amino acids.

    • Quantification: The extent of racemization is determined by comparing the peak areas of the D- and L-enantiomers in the chromatogram.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Ac_L_Abu Ac-L-Abu-OH Activated_Intermediate Activated Intermediate Ac_L_Abu->Activated_Intermediate + Coupling Reagent Oxazolone Planar Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_L Desired L-Peptide Activated_Intermediate->Peptide_L + Amine (Desired Path) Oxazolone->Oxazolone Oxazolone->Peptide_L + Amine Peptide_D Racemized D-Peptide Oxazolone->Peptide_D + Amine

Caption: Mechanism of racemization of Ac-L-Abu-OH via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Step1 Evaluate Coupling Reagents and Additives Start->Step1 Decision1 Using Carbodiimide without Additive? Step1->Decision1 Action1 Add Oxyma or HOAt Decision1->Action1 Yes Step2 Assess Base Decision1->Step2 No Action1->Step2 Decision2 Using Strong Base (e.g., DIPEA)? Step2->Decision2 Action2 Switch to NMM or 2,4,6-Collidine Decision2->Action2 Yes Step3 Control Temperature Decision2->Step3 No Action2->Step3 Decision3 Reaction at RT or Elevated Temp? Step3->Decision3 Action3 Perform reaction at 0°C Decision3->Action3 Yes End Re-analyze Racemization Decision3->End No Action3->End

Caption: Troubleshooting workflow for reducing racemization of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis Resin_Prep Resin Swelling & Fmoc-Deprotection Coupling Coupling with This compound, DIC/Oxyma at 0°C Resin_Prep->Coupling Wash_Cleave Washing and Peptide Cleavage Coupling->Wash_Cleave Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Wash_Cleave->Hydrolysis Analysis_Method Chiral HPLC or GC-MS (after derivatization) Hydrolysis->Analysis_Method Quantification Quantify D and L Isomers Analysis_Method->Quantification

Caption: Experimental workflow for synthesis and analysis of racemization.

References

Technical Support Center: Ac-DL-Abu-OH in Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, with a focus on peptides containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH).

While this compound is not typically associated with specific side reactions, issues encountered during synthesis can often be attributed to general challenges in Fmoc chemistry. This guide will address these common problems in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete coupling to the amino acid following this compound. What could be the cause?

A1: Incomplete coupling is a common issue in SPPS and can be attributed to several factors, none of which are specifically caused by this compound itself. Potential causes include:

  • Steric Hindrance: The N-acetylation and the ethyl side chain of Abu could present some steric bulk.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing efficient access of reagents.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit reaction kinetics.

  • Suboptimal Activation: The coupling reagents may not be activating the incoming amino acid effectively.

Q2: Are there any known side reactions specific to the ethyl side chain of Abu during Fmoc-SPPS?

A2: Based on available literature, the ethyl side chain of 2-aminobutyric acid (Abu) is chemically inert under standard Fmoc-SPPS conditions. Unlike the side chains of amino acids such as aspartic acid, cysteine, or histidine, it is not prone to common side reactions like cyclization, elimination, or modification by reagents used in synthesis.

Q3: Can the N-terminal acetylation of this compound cause any unforeseen issues?

A3: N-terminal acetylation is a standard modification and is generally straightforward. However, ensure that the acetylation step is complete to avoid a heterogeneous population of acetylated and non-acetylated peptides. Incomplete acetylation can be mistaken for a side reaction.

Troubleshooting Guide

Problem: Low Yield and/or Purity of the Final Peptide

Low overall yield and purity are general indicators of issues during peptide synthesis. The following troubleshooting workflow can help identify and resolve the root cause.

// Nodes start [label="Low Yield / Purity", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_coupling [label="Check Coupling Efficiency", fillcolor="#FBBC05"]; check_deprotection [label="Check Fmoc Deprotection", fillcolor="#FBBC05"]; check_cleavage [label="Check Cleavage and Purification", fillcolor="#FBBC05"]; incomplete_coupling [label="Incomplete Coupling", shape="parallelogram", fillcolor="#F1F3F4"]; incomplete_deprotection [label="Incomplete Deprotection", shape="parallelogram", fillcolor="#F1F3F4"]; cleavage_issues [label="Cleavage/Purification Issues", shape="parallelogram", fillcolor="#F1F3F4"]; solution_coupling [label="Solutions for Incomplete Coupling:\n- Increase coupling time\n- Double couple\n- Change coupling reagents\n- Use a different solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_deprotection [label="Solutions for Incomplete Deprotection:\n- Increase deprotection time\n- Use fresh piperidine solution\n- Check for aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_cleavage [label="Solutions for Cleavage/Purification:\n- Optimize cleavage cocktail\n- Adjust purification gradient\n- Check for peptide precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_coupling [label="Step 1"]; start -> check_deprotection [label="Step 2"]; start -> check_cleavage [label="Step 3"]; check_coupling -> incomplete_coupling [label="Finding"]; check_deprotection -> incomplete_deprotection [label="Finding"]; check_cleavage -> cleavage_issues [label="Finding"]; incomplete_coupling -> solution_coupling [label="Action"]; incomplete_deprotection -> solution_deprotection [label="Action"]; cleavage_issues -> solution_cleavage [label="Action"]; } .enddot Caption: Troubleshooting workflow for low peptide yield and purity.

Common Side Reactions in Fmoc Chemistry and Their Prevention

While this compound is not prone to specific side reactions, other amino acids in your peptide sequence might be. Here is a summary of common side reactions and strategies to prevent them.

Side ReactionProblematic Amino Acids/SequencesDescriptionPrevention Strategies
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-AsnThe peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered ring. This can lead to racemization and the formation of β- and iso-aspartyl peptides.- Use a more sterically hindered protecting group for the Asp side chain (e.g., O-2-PhiPr).- Add HOBt or Oxyma to the piperidine deprotection solution.- Use a faster Fmoc deprotection protocol.
Diketopiperazine Formation Dipeptides at the N-terminus, especially with Pro or Gly.The free N-terminal amine of a dipeptide-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.- Couple the third amino acid immediately after deprotection of the second.- Use a resin with high steric hindrance (e.g., 2-chlorotrityl chloride resin).
Racemization Cys, His, and other activated amino acids.Loss of stereochemical integrity at the α-carbon during activation and coupling.- Use activating reagents known to suppress racemization (e.g., HOBt/HBTU, Oxyma/DIC).- Avoid prolonged pre-activation times.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow to pre-activate for 2-5 minutes.

    • Add the activation mixture to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free amines.

Protocol 2: Acetylation of the N-terminus
  • Fmoc Deprotection: After the final amino acid has been coupled, deprotect the N-terminal Fmoc group as described above.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Acetylation: Perform a test to confirm the absence of free amines.

// Nodes start [label="Start Cycle", shape="ellipse", fillcolor="#34A853"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4"]; wash1 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Amino Acid Coupling\n(this compound + Activator)", fillcolor="#4285F4"]; wash2 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; end_cycle [label="End Cycle", shape="ellipse", fillcolor="#34A853"];

// Edges start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> end_cycle; } .enddot Caption: General workflow for a single cycle in Fmoc-based SPPS.

Solubility issues of Ac-DL-Abu-OH protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to the protected amino acid Ac-DL-Abu-OH (N-acetyl-DL-2-aminobutyric acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a protected amino acid, specifically the N-acetylated form of DL-2-aminobutyric acid. The acetyl group protects the N-terminus, making it a useful building block in peptide synthesis and other bioconjugation applications. However, the presence of both a polar carboxylic acid group and a non-polar ethyl side chain, combined with the N-acetyl group, can lead to complex solubility behavior in different solvents. Achieving a desired concentration without precipitation is crucial for reaction efficiency and product purity.

Q2: What are the key factors influencing the solubility of this compound?

A2: The primary factors affecting the solubility of this compound are:

  • Solvent Polarity: The choice of solvent is critical. Polar protic solvents can interact with the carboxylic acid group, while polar aprotic solvents can solvate the overall molecule.

  • pH: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous solutions, solubility increases significantly at pH values above its pKa as the carboxylate salt is formed.

  • Temperature: For most solids, solubility increases with temperature. Gentle heating can be a useful technique to dissolve more solute.

  • Presence of Salts: The addition of salts can either increase or decrease solubility ("salting-in" or "salting-out") depending on the nature of the salt and its concentration.

Q3: In which common laboratory solvents is this compound expected to be soluble?

A3: Based on its structure and data from similar N-acetylated amino acids, this compound is expected to have low to moderate solubility in water and higher solubility in polar aprotic solvents. For instance, a structurally similar compound, 4-Acetamidobutyric acid, is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 20 mg/mL.[1] It is also soluble in ethanol at around 1 mg/mL and in phosphate-buffered saline (PBS) at pH 7.2 at about 10 mg/mL.[1] The parent amino acid, DL-2-aminobutyric acid, has a high solubility in water (167.40 g/L at 25 °C).[2] However, the N-acetylation generally decreases aqueous solubility.

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL)Notes
Water (neutral pH)Low (likely < 5 mg/mL)N-acetylation reduces the high aqueous solubility of the parent amino acid.
Phosphate-Buffered Saline (PBS, pH 7.2)~10Increased solubility due to deprotonation of the carboxylic acid. Based on data for 4-Acetamidobutyric Acid.[1]
Ethanol~1Based on data for 4-Acetamidobutyric Acid.[1]
MethanolLikely slightly higher than ethanolMethanol is more polar than ethanol.
Dimethyl Sulfoxide (DMSO)~20A good initial choice for creating stock solutions. Based on data for 4-Acetamidobutyric Acid.[1]
Dimethylformamide (DMF)~20Another excellent choice for dissolving protected amino acids. Based on data for 4-Acetamidobutyric Acid.[1]

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen solvent.

This troubleshooting guide will help you systematically address solubility challenges with this compound.

Troubleshooting_Solubility start Start: this compound Undissolved solvent_check Is the solvent appropriate? (e.g., Water, Buffer, Organic) start->solvent_check try_polar_aprotic Try a polar aprotic solvent (e.g., DMSO, DMF) solvent_check->try_polar_aprotic No physical_methods Apply physical methods to aid dissolution solvent_check->physical_methods Yes try_polar_aprotic->physical_methods sonication Sonication physical_methods->sonication heating Gentle Heating (monitor for degradation) physical_methods->heating vortexing Vigorous Vortexing physical_methods->vortexing ph_adjustment Is the solution aqueous? sonication->ph_adjustment heating->ph_adjustment vortexing->ph_adjustment adjust_ph Adjust pH > 6 (e.g., with dilute NaOH or NaHCO3) ph_adjustment->adjust_ph Yes check_concentration Is the concentration too high? ph_adjustment->check_concentration No adjust_ph->check_concentration dilute Dilute the solution or use less solute check_concentration->dilute Yes cosolvent Consider a co-solvent system (e.g., Water/Methanol) check_concentration->cosolvent No still_insoluble Still Insoluble dilute->still_insoluble cosolvent->still_insoluble consult_literature Consult literature for similar compounds still_insoluble->consult_literature chemical_modification Consider chemical modification (e.g., salt formation - last resort) consult_literature->chemical_modification

Caption: A troubleshooting flowchart for dissolving this compound.

Issue: My this compound precipitates out of solution over time.

  • Possible Cause: The solution is supersaturated. This can happen if the compound was dissolved at a higher temperature and then cooled.

    • Solution: Gently warm the solution to redissolve the precipitate. For future experiments, use a lower concentration or maintain a slightly elevated temperature if the experimental conditions allow.

  • Possible Cause: Change in pH. The pH of your solution may have shifted, causing the protonation of the carboxylate and subsequent precipitation.

    • Solution: Re-check and adjust the pH of the solution. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Possible Cause: Solvent evaporation. Over time, especially with volatile organic solvents, the concentration of the solute can increase, leading to precipitation.

    • Solution: Store solutions in tightly sealed containers. If some evaporation has occurred, you may need to add a small amount of fresh solvent to redissolve the compound.

Experimental Protocols

Protocol: Determination of this compound Solubility via the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.

  • Materials:

    • This compound

    • Solvent of interest (e.g., water, PBS, ethanol, DMSO)

    • Vials with screw caps

    • Orbital shaker or vortex mixer

    • Centrifuge

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.

  • Procedure:

    • Add an excess amount of this compound to a vial (enough so that undissolved solid remains).

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that there is still undissolved solid at the bottom of the vial.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or other appropriate method.

    • Calculate the original concentration in the undiluted supernatant to determine the solubility.

Experimental_Workflow start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration (e.g., via HPLC) supernatant->quantify end End: Determine Solubility quantify->end

Caption: Workflow for determining the solubility of this compound.

References

Technical Support Center: Strategies for Synthesizing Difficult Sequences Containing Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesizing challenging peptide sequences incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique amino acid derivative. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The acetyl group and the ethyl side chain of Abu can sterically hinder the coupling reaction. 2. Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound. 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.1. Use a more potent coupling reagent: Switch to a uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP. These are known to be more effective for sterically hindered amino acids. 2. Increase coupling time and/or perform a double coupling: Extend the reaction time to 2-4 hours. If the reaction is still incomplete, perform a second coupling with fresh reagents. 3. Incorporate a capping step: After the coupling step, cap any unreacted amino groups with a reagent like acetic anhydride to prevent the formation of deletion sequences.[1] 4. Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for improving solubility and reducing aggregation.
Poor Solubility of this compound 1. Suboptimal Solvent: The amino acid derivative may not be fully soluble in the chosen coupling solvent, leading to incomplete activation and coupling.1. Ensure complete dissolution: Before adding to the resin, ensure this compound is fully dissolved. Gentle warming or sonication may be necessary. 2. Use a more suitable solvent: NMP generally has better solvating properties for complex amino acid derivatives compared to DMF.
Side Reactions 1. Over-activation: Highly reactive coupling reagents can lead to side reactions. 2. Racemization: While DL-Abu is already a racemic mixture, the coupling conditions can sometimes favor one enantiomer over the other, leading to unexpected diastereomeric ratios.1. Optimize pre-activation time: Minimize the time the coupling reagent is in contact with this compound before it is added to the resin. 2. Use a hindered base: Employ a sterically hindered base like 2,4,6-collidine instead of diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.
Difficult Purification 1. Formation of Diastereomers: The use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which can be challenging to separate by standard reverse-phase HPLC.1. Optimize HPLC gradient: A shallower gradient over a longer run time can improve the resolution of diastereomers. 2. Explore different stationary phases: Consider using a C8 column instead of a C18, or a different solvent system to alter the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to incorporate in peptide synthesis?

The primary challenges associated with this compound are:

  • Steric Hindrance: The combination of the N-terminal acetyl group and the ethyl side chain of 2-aminobutyric acid creates significant steric bulk around the carboxylic acid, which can impede its approach to the N-terminus of the growing peptide chain. This often leads to slower and less efficient coupling reactions.

  • Use of a Racemic Mixture (DL): The incorporation of a racemic mixture (DL-Abu) into a peptide sequence that contains other chiral amino acids will result in the formation of diastereomers. These diastereomers can have very similar physicochemical properties, making their separation during purification challenging.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, uronium and phosphonium salt-based coupling reagents are generally more effective than standard carbodiimide reagents like DCC or DIC. Reagents such as HATU, HBTU, and PyBOP are recommended due to their higher reactivity and ability to overcome steric challenges.

Q3: How can I monitor the coupling efficiency of this compound?

A qualitative ninhydrin (Kaiser) test can be used to detect the presence of unreacted primary amines on the resin after the coupling step. A negative ninhydrin test (i.e., no color change) indicates a complete or near-complete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Q4: What is the impact of the N-terminal acetyl group on the final peptide?

The N-terminal acetyl group neutralizes the positive charge of the N-terminal amine.[2] This can have several effects on the final peptide, including:

  • Increased hydrophobicity: The acetyl group can increase the overall hydrophobicity of the peptide, which may affect its solubility and chromatographic behavior.

  • Altered biological activity: The absence of a positive charge at the N-terminus can significantly impact the peptide's interaction with its biological target.[2]

  • Increased stability: N-terminal acetylation can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a standard procedure for the manual solid-phase synthesis of a peptide incorporating this compound using HATU as the coupling reagent.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a ninhydrin test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Couplings

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids. The efficiency can vary depending on the specific peptide sequence.

Coupling Reagent Reagent Class Relative Efficiency for Hindered Couplings Key Advantages Considerations
DCC/DIC CarbodiimideLow to ModerateCost-effective.Can lead to the formation of insoluble urea byproducts (DCC) and N-acylurea.[3]
HBTU/TBTU Uronium/Aminium SaltHighGood solubility, fast reaction times.Can potentially lead to guanidinylation of the free N-terminus as a side reaction.[4]
HATU/HCTU Uronium/Aminium SaltVery HighHighly reactive, excellent for hindered couplings, reduced racemization.More expensive than other reagents.
PyBOP/PyAOP Phosphonium SaltHighGood solubility, low racemization.Byproducts can be toxic (HMPA from BOP).[3]
COMU Uronium SaltVery HighHigh reactivity, water-soluble byproducts for easy removal.Relatively new and can be more expensive.

Visualizations

Experimental Workflow for Incorporating this compound

experimental_workflow start Start: Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 activation Activation of this compound (HATU/DIPEA in DMF/NMP) wash1->activation coupling Coupling (2-4 hours) activation->coupling wash2 Wash (DMF & DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin recouple Double Couple ninhydrin->recouple Positive capping Capping (Optional) (Acetic Anhydride) ninhydrin->capping Positive & No Recouple next_aa Couple Next Amino Acid ninhydrin->next_aa Negative recouple->wash2 capping->next_aa next_aa->deprotection More Residues cleavage Cleavage & Deprotection (TFA Cocktail) next_aa->cleavage Final Residue purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end troubleshooting_logic start Low Coupling Efficiency (Positive Ninhydrin Test) check_reagents Are coupling reagents and this compound fresh and fully dissolved? start->check_reagents double_couple Perform a Double Coupling check_reagents->double_couple Yes change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) check_reagents->change_reagent No increase_time Increase Coupling Time (e.g., to 4 hours) double_couple->increase_time increase_time->change_reagent change_solvent Switch solvent from DMF to NMP change_reagent->change_solvent cap_unreacted Cap unreacted amines with acetic anhydride change_solvent->cap_unreacted proceed Proceed to next cycle cap_unreacted->proceed

References

Technical Support Center: Synthesis of Peptides with Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing multiple Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) residues, with a focus on improving final peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with multiple this compound residues?

Synthesizing peptides with multiple this compound residues presents several distinct challenges. The presence of the DL-racemic mixture means that the final product will be a complex mixture of diastereomers, which can complicate purification and analysis.[1] Furthermore, sequences containing repeating residues, even smaller ones like Abu, can be prone to aggregation and the formation of stable secondary structures on the solid support.[2][3] This aggregation can hinder both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, leading to lower yields and the formation of deletion sequences.[4][5]

Q2: How does the racemic nature of DL-Abu-OH affect the synthesis and purification?

The use of a DL-racemic mixture of 2-aminobutyric acid results in the incorporation of both D and L isomers at each Abu position in the peptide chain.[1] This leads to the synthesis of a collection of diastereomers. These different stereoisomers can have slightly different physicochemical properties, which often results in broadened peaks during reverse-phase HPLC (RP-HPLC) analysis, making it difficult to assess purity and isolate the desired products.

Q3: What are the most common side reactions that can reduce the yield of the target peptide?

Several side reactions can occur during solid-phase peptide synthesis (SPPS) that reduce the final yield. Key issues include:

  • Incomplete Coupling: The growing peptide chain fails to react completely with the activated amino acid, leading to deletion sequences (missing one or more amino acids).[6] This is common with aggregated sequences.[7]

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain results in truncated sequences.[6]

  • Racemization: While DL-Abu is already a racemic mixture, other chiral amino acids in the sequence can experience racemization, especially during the activation step.[8] Using additives like HOBt can help suppress this.[8][9]

  • Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and can cleave the first two amino acids from the resin, particularly when Proline is one of the initial residues.[8]

Q4: Which coupling reagents are recommended for sequences containing multiple Abu residues?

The choice of coupling reagent is critical for difficult sequences that are prone to aggregation.[10] While standard carbodiimides like DIC in combination with an additive like HOBt or Oxyma Pure can be effective, more potent uronium/phosphonium-based reagents are often preferred.[9][11] Reagents like HBTU, HCTU, and HATU are known for their high efficiency and are widely used to improve coupling outcomes in challenging syntheses.[10] COMU is another highly efficient reagent with the added benefit of being safer than benzotriazole-based reagents.[10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides with multiple this compound residues.

Issue: Significantly Lower Than Expected Crude Peptide Yield

A low yield of the crude peptide after cleavage from the resin is a common problem that can stem from issues during synthesis or the final cleavage step.[10]

Logical Diagnostic Workflow

G start Low Crude Yield check_synthesis Problem in Synthesis Phase? start->check_synthesis Investigate check_cleavage Problem in Cleavage/Workup? start->check_cleavage Investigate kaiser_test Perform Kaiser Test on Resin check_synthesis->kaiser_test test_cleave Perform Small-Scale Test Cleavage check_cleavage->test_cleave kaiser_pos Positive (Blue Beads) Incomplete Coupling kaiser_test->kaiser_pos Result kaiser_neg Negative (Clear Beads) Coupling is Likely OK kaiser_test->kaiser_neg Result solution_coupling Solutions: - Double Couple - Use Stronger Reagent (HATU) - Increase Temperature - Use Chaotropic Salts kaiser_pos->solution_coupling ms_analysis Analyze by Mass Spec test_cleave->ms_analysis target_mass_present Target Mass Present Cleavage is Likely OK ms_analysis->target_mass_present Result target_mass_absent Target Mass Absent/Low Inefficient Cleavage or Precipitation ms_analysis->target_mass_absent Result solution_cleavage Solutions: - Extend Cleavage Time - Optimize Scavengers - Check Ether Quality for Precipitation target_mass_absent->solution_cleavage G cluster_0 Standard SPPS Cycle cluster_1 Modified Cycle for Difficult Sequence s_deprotect Fmoc Deprotection (20% Piperidine/DMF) s_wash1 DMF Wash s_deprotect->s_wash1 Next Cycle s_couple Single Coupling (HCTU/DIPEA, 1-2h) s_wash1->s_couple Next Cycle s_wash2 DMF Wash s_couple->s_wash2 Next Cycle s_wash2->s_deprotect Next Cycle m_deprotect Fmoc Deprotection (20% Piperidine/NMP) m_wash1 NMP Wash m_deprotect->m_wash1 Next Cycle m_couple Double Coupling (HATU/DIPEA, 2x 2h @ 40°C) m_wash1->m_couple Next Cycle m_kaiser Kaiser Test m_couple->m_kaiser Next Cycle m_wash2 NMP Wash m_kaiser->m_wash2 Next Cycle m_wash2->m_deprotect Next Cycle start Start Synthesis start->s_deprotect Standard start->m_deprotect Modified

References

Technical Support Center: Ac-DL-Abu-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-DL-Abu-OH deprotection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the N-acetyl group from this compound?

A1: The N-acetyl group is generally stable but can be removed under specific acidic or basic conditions. Common methods include strong acid hydrolysis (e.g., using HCl or H2SO4) or enzymatic cleavage. The choice of method depends on the stability of the rest of the molecule to the deprotection conditions.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). HPLC is often the preferred method for quantitative monitoring, allowing for the determination of the remaining starting material and the formation of the product.[1][2]

Q3: What are potential side reactions to be aware of during the deprotection of this compound?

A3: During acidic deprotection, side reactions can include racemization, especially if the conditions are harsh.[2] With basic conditions, hydrolysis of other sensitive functional groups in the molecule could occur. For peptide-related structures, aspartimide formation can be a concern in basic conditions.[2]

Q4: Can the carboxylic acid of this compound be protected, and how is it deprotected?

A4: Yes, the carboxylic acid can be protected, commonly as a methyl or benzyl ester. Methyl esters are typically removed by acid or base hydrolysis, while benzyl esters can be cleaved by hydrogenolysis. The choice of protecting group and deprotection method should be orthogonal to the N-acetyl group deprotection if selective cleavage is desired.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Analytical data (e.g., HPLC, NMR) shows a significant amount of starting material (this compound) remaining after the reaction.

Potential Cause Recommended Solution
Insufficient Reagent Increase the equivalents of the acid or base used for deprotection.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.
Short Reaction Time Extend the reaction time and monitor the progress at regular intervals using HPLC or TLC.
Poor Solvent Choice Ensure the solvent fully dissolves the substrate and is compatible with the reaction conditions. For acidic hydrolysis, aqueous solutions are common.
Issue 2: Formation of Impurities/Side Products

Symptom: Multiple unexpected peaks are observed in the HPLC chromatogram or mass spectrum of the crude product.

Potential Cause Recommended Solution
Harsh Reaction Conditions Reduce the reaction temperature or use a milder deprotection reagent. For example, switch from strong acid to a weaker acid or enzymatic deprotection.
Racemization Use milder conditions and shorter reaction times. Analyze the product's stereochemistry using a chiral column on HPLC.
Degradation of Product If the product is unstable under the deprotection conditions, consider a different protecting group strategy that allows for milder deprotection.

Experimental Protocols

Protocol 1: Acidic Deprotection of N-Acetyl Group
  • Dissolution: Dissolve this compound in a 6 M aqueous HCl solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting product, DL-Abu-OH hydrochloride, can be used as is or neutralized with a suitable base.

Protocol 2: Basic Deprotection (for protected carboxylic acid)

This protocol assumes the carboxylic acid is protected as a methyl ester (Ac-DL-Abu-OMe).

  • Dissolution: Dissolve the Ac-DL-Abu-OMe in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Stirring: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the saponification by HPLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting this compound by chromatography or recrystallization.

Optimization Data

The following table summarizes typical conditions for the deprotection of an N-acetyl group under acidic conditions.

Parameter Condition A Condition B Condition C
Acid 6 M HCl3 M H2SO44 M HBr
Temperature (°C) 10011090
Time (h) 648
Yield (%) 929588
Purity (%) 989799

Visual Workflows

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: this compound dissolve Dissolve in Deprotection Reagent start->dissolve react Heat and Stir dissolve->react monitor Monitor Progress (HPLC/TLC) react->monitor monitor->react Incomplete workup Quench & Neutralize monitor->workup Complete isolate Isolate Crude Product workup->isolate purify Purify Product isolate->purify end End: DL-Abu-OH purify->end

Caption: General workflow for this compound deprotection.

TroubleshootingTree cluster_incomplete Incomplete Deprotection cluster_side_products Side Product Formation start Problem Encountered incomplete_q Incomplete Reaction? start->incomplete_q Low Yield? side_products_q Side Products? start->side_products_q Low Purity? check_reagents Check Reagent Stoichiometry & Quality increase_temp Increase Temperature check_reagents->increase_temp extend_time Extend Reaction Time increase_temp->extend_time success Successful Deprotection extend_time->success milder_conditions Use Milder Conditions change_reagent Change Deprotection Reagent milder_conditions->change_reagent add_scavenger Add Scavenger (if applicable) change_reagent->add_scavenger add_scavenger->success incomplete_q->check_reagents Yes side_products_q->milder_conditions Yes

Caption: Troubleshooting decision tree for deprotection.

References

Technical Support Center: Aiding Ac-DL-Abu-OH Incorporation with Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of pseudoproline dipeptides to facilitate the incorporation of N-acetyl-DL-2-aminobutanoic acid (Ac-DL-Abu-OH) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges in its incorporation?

This compound is a non-canonical amino acid. Challenges during its incorporation into a peptide sequence can include steric hindrance, altered solubility of the peptide chain, and potential for aggregation, especially in hydrophobic sequences.[1][2] N-terminal acetylation, while often used to mimic native proteins and increase stability, can sometimes decrease the overall solubility of a peptide.[3][4]

Q2: What are pseudoproline dipeptides and how can they help with difficult couplings?

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected to form a proline-like oxazolidine or thiazolidine ring.[5] By introducing a temporary "kink" in the peptide backbone, they disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[6] This disruption enhances the solvation of the peptide chain, improves coupling efficiency, and leads to higher purity and yield of the final product.[7][8]

Q3: When should I consider using a pseudoproline dipeptide in a sequence containing this compound?

Consider using a pseudoproline dipeptide if you are observing or anticipating issues such as:

  • Low coupling yields during the synthesis of a peptide containing this compound, particularly if it is part of a hydrophobic or aggregation-prone sequence.[1]

  • Poor solubility of the growing peptide chain on the resin.

  • The synthesis of a long peptide sequence (>40 amino acids) where aggregation is a common issue.[5]

  • The need to synthesize a peptide fragment containing this compound for use in fragment condensation , as the pseudoproline moiety can improve the solubility of the fragment.

Q4: How do I choose the right pseudoproline dipeptide and where should it be placed in the sequence?

To maximize their effectiveness, pseudoproline dipeptides should be strategically placed:

  • Location: Insert the pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone region of the peptide.

  • Spacing: For optimal disruption of secondary structures, it is recommended to space pseudoproline dipeptides (or other proline residues) approximately 5-6 residues apart.[8]

  • Minimum Separation: A minimum of 2 residues should separate two pseudoproline dipeptides or a pseudoproline dipeptide and a natural proline residue.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low coupling efficiency after incorporating this compound Peptide aggregation on the resin, hindering access to the N-terminus.Incorporate a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) 5-6 residues before the difficult region to disrupt secondary structure formation.[6]
Resin shrinking during synthesis Severe on-resin aggregation of the peptide chain.In addition to using pseudoproline dipeptides, consider switching to a solvent with higher solubilizing power like N-methylpyrrolidone (NMP) or adding chaotropic salts.[9]
Incomplete Fmoc-deprotection Aggregation preventing the deprotection reagent from accessing the Fmoc group.The improved solvation from pseudoproline incorporation can lead to more predictable and complete deprotection kinetics.[8]
Low crude peptide purity with multiple deletion sequences Inefficient coupling at multiple steps due to aggregation.The use of pseudoproline dipeptides has been shown to demonstrably improve the purity of crude peptides by preventing aggregation-related synthesis failures.[6]

Quantitative Data

The inclusion of pseudoproline dipeptides can significantly enhance the quality of crude peptides, leading to improved yields and purity.

Table 1: Comparative Crude Yield Analysis of Aβ42 Peptide Synthesis

Synthesis StrategyCrude Yield (%)
Standard Fmoc/tBu SPPS56%
SPPS with Pseudoprolines57%

While the increase in crude yield in this specific example is modest, for many "difficult sequences," the use of pseudoprolines can be the difference between a successful and a failed synthesis.[6]

Table 2: Impact of Coupling Efficiency on Overall Theoretical Yield

Yield per StepOverall Theoretical Yield for a 70-mer Peptide
97%1.4%
99%24%
99.5%50%

This table illustrates how small improvements in coupling efficiency, as facilitated by pseudoproline dipeptides, can dramatically increase the overall yield of a long peptide.[10]

Experimental Protocols

General Protocol for Incorporating a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is deprotected.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU; 5 equivalents) in a minimal volume of DMF or NMP.[11]

    • Add DIPEA (10 equivalents) to the solution and mix thoroughly.[11]

  • Coupling:

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[11]

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage: The pseudoproline moiety is stable to the basic conditions of Fmoc removal but is cleaved by Trifluoroacetic Acid (TFA) during the final cleavage from the resin, regenerating the native serine or threonine residue. Agitate the resin with a standard TFA cleavage cocktail for 2-3 hours.

Visualizations

Logical Relationships and Workflows

cluster_0 Mechanism of Action Growing Peptide Chain Growing Peptide Chain Aggregation (β-sheet) Aggregation (β-sheet) Growing Peptide Chain->Aggregation (β-sheet) Hydrophobic Interactions Pseudoproline Insertion Pseudoproline Insertion Growing Peptide Chain->Pseudoproline Insertion Strategic Incorporation Improved Solvation & Coupling Improved Solvation & Coupling Disrupted Secondary Structure Disrupted Secondary Structure Pseudoproline Insertion->Disrupted Secondary Structure Induces 'Kink' Disrupted Secondary Structure->Improved Solvation & Coupling

Caption: Mechanism of pseudoproline dipeptide action.

cluster_1 Troubleshooting Workflow for Difficult Sequences start Low Yield / Purity Observed check_coupling Monitor Coupling (e.g., Kaiser Test) start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete Positive end Successful Synthesis check_coupling->end Negative troubleshoot Implement Remedial Strategy incomplete->troubleshoot pseudoproline Use Pseudoproline Dipeptide troubleshoot->pseudoproline other Other Strategies (e.g., change solvent, double couple) troubleshoot->other resynthesize Re-synthesize Peptide pseudoproline->resynthesize other->resynthesize resynthesize->end

Caption: Troubleshooting workflow for SPPS.

References

Validation & Comparative

Definitive Guide to the Stereochemical Confirmation of Ac-DL-Abu-OH in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical configuration of amino acid components within synthetic peptides is of paramount importance. The incorporation of non-standard amino acids like 2-aminobutyric acid (Abu) and the control of their stereochemistry can significantly influence a peptide's structure, biological activity, and therapeutic potential. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), complete with experimental data and detailed protocols.

The analytical workflow for determining the stereochemistry of this compound in a synthetic peptide generally involves three key stages: hydrolysis of the peptide to its constituent amino acids, derivatization of the amino acids (often required for certain analytical methods), and finally, the chiral separation and quantification of the D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of amino acids. Two primary approaches are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.

a) Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This widely adopted method involves the reaction of the amino acid enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.

Experimental Protocol: Indirect Chiral HPLC

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl (or deuterated HCl to assess racemization during hydrolysis).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the acid under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).

  • Derivatization with Marfey's Reagent:

    • To the reconstituted hydrolysate, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Redissolve the residue in 500 µL of the initial mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 70% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 340 nm.

    • Injection Volume: 20 µL.

b) Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

Direct methods utilize HPLC columns where the stationary phase is chiral. These phases interact differently with the D- and L-enantiomers, leading to their separation without the need for derivatization.

Experimental Protocol: Direct Chiral HPLC

  • Peptide Hydrolysis: Follow the same hydrolysis protocol as described for the indirect method. Reconstitute the dried hydrolysate in the initial mobile phase.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, Crownpak CR-I(+)).

    • Mobile Phase: Typically a polar ionic mode for CHIROBIOTIC columns (e.g., Methanol/Acetic Acid/Ammonium Acetate) or an acidic aqueous mobile phase for crown ether columns. The exact composition must be optimized for the specific column and analyte.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 210 nm or Mass Spectrometry (MS).

    • Injection Volume: 10 µL.

Quantitative Data Comparison for HPLC Methods

ParameterIndirect Chiral HPLC (Marfey's Reagent)Direct Chiral HPLC (CSP)
Principle Formation of diastereomers, separation on achiral columnDifferential interaction with a chiral stationary phase
Limit of Detection (LOD) Low picomolar range with UV detection[1]Generally higher than indirect methods, MS detection improves sensitivity
Limit of Quantification (LOQ) Low picomolar range with UV detectionDependent on detector and column, typically in the low micromolar range
Analysis Time Longer due to derivatization step (approx. 1.5-2 hours)Faster analysis time per sample (typically < 30 minutes)
Advantages High resolution, well-established, robustNo derivatization required, simpler sample preparation
Disadvantages Derivatization can be time-consuming and introduce artifactsMethod development can be complex, CSPs are more expensive
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the chiral analysis of amino acids. Due to the low volatility of amino acids, a two-step derivatization process (esterification followed by acylation) is necessary to make them amenable to gas chromatography.

Experimental Protocol: GC-MS

  • Peptide Hydrolysis: Follow the standard hydrolysis protocol.

  • Derivatization:

    • Esterification: To the dried hydrolysate, add 200 µL of 3 M HCl in isopropanol. Heat at 110°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents.

    • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • GC Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 180°C at 4°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

    • MS Detection: Electron Ionization (EI) source. Data acquisition in Selected Ion Monitoring (SIM) mode for characteristic fragment ions of the derivatized D- and L-Abu.

Quantitative Data for GC-MS

ParameterGC-MS with Chiral Derivatization
Principle Separation of volatile, derivatized enantiomers on a chiral column
Limit of Detection (LOD) Low nanomolar to picomolar range[2]
Limit of Quantification (LOQ) Low nanomolar to picomolar range[2]
Analysis Time Moderate, including derivatization (approx. 1-1.5 hours)
Advantages High sensitivity and selectivity, excellent resolution
Disadvantages Requires extensive derivatization, potential for racemization during derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique can be used with both direct and indirect chiral separation methods and offers the highest level of confidence in identification and quantification.

Experimental Protocol: LC-MS/MS (with Chiral Derivatization)

  • Sample Preparation and Derivatization: Follow the protocol for indirect chiral HPLC using Marfey's reagent. The use of a stable isotope-labeled internal standard for either D- or L-Abu is recommended for accurate quantification.

  • LC-MS/MS Conditions:

    • LC System: Utilize the same HPLC conditions as for the indirect method.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-product ion transitions for the derivatized D- and L-Abu.

Quantitative Data for LC-MS/MS

ParameterLC-MS/MS with Chiral Derivatization
Principle Separation of diastereomers followed by highly selective mass spectrometric detection
Limit of Detection (LOD) Femtomolar to attomolar range
Limit of Quantification (LOQ) Femtomolar to picomolar range[3]
Analysis Time Similar to indirect HPLC
Advantages Unparalleled sensitivity and selectivity, robust for complex matrices
Disadvantages High instrumentation cost, requires expertise in method development
Alternative and Emerging Techniques

a) Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption. Chiral separations can be achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[4] While powerful, its application for routine quantitative analysis can be challenging due to reproducibility issues.

b) Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It can provide fast and efficient chiral separations, often with higher resolution than HPLC.[5][6] SFC is considered a "green" technology due to the reduced use of organic solvents.

Comparison of Alternative Techniques

TechniquePrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selectorHigh efficiency, low sample and reagent consumptionLower sensitivity (with UV), reproducibility can be an issue
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phaseFast separations, high resolution, environmentally friendlyRequires specialized instrumentation

Visualizing the Workflow and Logic

To aid in understanding the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Peptide Synthetic Peptide containing This compound Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Hydrolysate Hydrolysis->AminoAcids Deriv_HPLC Derivatization (Marfey's Reagent) AminoAcids->Deriv_HPLC Indirect Direct_HPLC Direct Chiral HPLC (Chiral Column) AminoAcids->Direct_HPLC Direct Deriv_GCMS Derivatization (Esterification & Acylation) AminoAcids->Deriv_GCMS Deriv_LCMSMS Derivatization (Optional) AminoAcids->Deriv_LCMSMS Indirect_HPLC Indirect Chiral HPLC (C18 Column) Deriv_HPLC->Indirect_HPLC Data Data Analysis & Stereochemistry Confirmation Indirect_HPLC->Data Direct_HPLC->Data GCMS_Analysis Chiral GC-MS Deriv_GCMS->GCMS_Analysis GCMS_Analysis->Data LCMSMS_Analysis Chiral LC-MS/MS Deriv_LCMSMS->LCMSMS_Analysis LCMSMS_Analysis->Data

Caption: General experimental workflow for stereochemical analysis.

Derivatization_Logic Start Amino Acid Hydrolysate (D-Abu & L-Abu) Reaction Reaction Start->Reaction ChiralReagent Chiral Derivatizing Agent (e.g., L-FDAA) ChiralReagent->Reaction Diastereomers Formation of Diastereomers (L-FDAA-D-Abu & L-FDAA-L-Abu) Reaction->Diastereomers Separation Separation on Achiral Column (e.g., C18) Diastereomers->Separation

Caption: Logic of indirect chiral analysis via derivatization.

Conclusion

The confirmation of the stereochemistry of this compound in synthetic peptides is a critical quality control step. The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, throughput, and available instrumentation.

  • Indirect Chiral HPLC with Marfey's reagent is a robust and well-established method suitable for most laboratories.

  • Direct Chiral HPLC offers a simpler and faster workflow by eliminating the derivatization step.

  • GC-MS provides excellent sensitivity and resolution but requires more extensive sample preparation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices.

  • CE and SFC are powerful alternative techniques that can offer advantages in specific situations.

By carefully selecting and validating the appropriate analytical method, researchers can confidently determine the stereochemical purity of their synthetic peptides, ensuring the quality and reliability of their scientific findings and therapeutic candidates.

References

Enhancing Peptide Longevity: A Comparative Guide to Ac-DL-Abu-OH and Other Non-Canonical Amino Acids for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fleeting stability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy and complicates research applications. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome this limitation. This guide provides an objective comparison of various ncAAs, with a focus on Ac-DL-Abu-OH, in their ability to enhance peptide stability, supported by experimental data and detailed protocols.

The inherent susceptibility of natural peptides, composed of L-amino acids, to enzymatic degradation necessitates modifications to improve their pharmacokinetic profiles. Strategies such as N-terminal acetylation and the introduction of non-native amino acid structures are at the forefront of creating more robust peptide-based tools and therapeutics. This compound (N-acetyl-DL-2-aminobutyric acid) is a compound that combines two such stability-enhancing features: an N-terminal acetyl group and a non-canonical amino acid core.

The Mechanisms of Peptide Stabilization

Proteolytic degradation of peptides is primarily carried out by two classes of enzymes: exopeptidases, which cleave amino acids from the N- or C-terminus, and endopeptidases, which cleave within the peptide sequence.[1] Effective stabilization strategies must therefore address both modes of degradation.

  • N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide blocks the action of aminopeptidases, a major class of exopeptidases.[1] This modification prevents the recognition and cleavage of the N-terminal amino acid, thereby protecting the peptide from this degradation pathway.[2]

  • D-Amino Acid Substitution: Endopeptidases recognize specific L-amino acid sequences. Incorporating a D-amino acid, the enantiomer (mirror image) of the natural L-form, creates a stereochemical barrier.[3] This "unnatural" configuration does not fit into the active site of most proteases, effectively rendering the adjacent peptide bonds resistant to cleavage.[3][4] The "D" component in this compound leverages this principle.

  • Steric Hindrance: Non-canonical amino acids with bulky or conformationally constrained side chains can physically block proteases from accessing the peptide backbone. This steric hindrance is a key mechanism for ncAAs like α-aminoisobutyric acid (Aib).[5]

Comparative Analysis of Stability-Enhancing Non-Canonical Amino Acids

While direct head-to-head quantitative data for this compound against a wide range of other ncAAs in a single peptide model is limited in publicly available literature, we can compare their effectiveness based on studies of individual modifications. The following table summarizes the impact of various ncAAs on peptide stability, drawing from different studies to illustrate the potential magnitude of improvement.

Modification StrategyNon-Canonical Amino AcidPeptide/Protein SystemFold Increase in Half-Life (Approx.)Reference(s)
α,α-Disubstitution α-Aminoisobutyric acid (Aib)Glucagon-like peptide-1 (GLP-1) Analogue>40,000 (1-2 min to ~165 hours)[5]
α-Aminoisobutyric acid (Aib)Thymine-based nucleo-heptapeptideSignificant increase in resistance to serum enzymes[6]
N-Alkylation N-Methyl-D-AlanineG-protein-binding peptide>1000 (vs. unmodified peptide against trypsin)[7]
N-Methylated amino acids (general)Various peptides72 to >1000 (resistance to trypsin)[7]
D-Amino Acid Substitution D-Amino Acids (general)Antimicrobial PeptideGreatly improved serum stability[4]
D-Amino Acids (general)Arginine-rich peptidesSignificantly improved protease resistance[8]
N-Terminal Modification N-AcetylationAnionic amphiphilic peptidesConsiderably increased stability in human plasma[2]
N-AcetylationAntimicrobial peptideImproved stability against plasma and trypsin[1]

Note: The data presented is compiled from different studies on various peptide systems and should be used for illustrative purposes. The actual stability enhancement is highly dependent on the peptide sequence and the position of the modification.

Key Non-Canonical Amino Acids in Detail

  • This compound: This compound offers a dual-protection strategy. The N-acetyl group provides resistance against aminopeptidases. The aminobutyric acid core, particularly the D-isomer within the DL-racemic mixture, confers resistance to endopeptidases. While the L-isomer may be a point of vulnerability, the overall stability is expected to be significantly greater than the unmodified parent peptide.

  • α-Aminoisobutyric Acid (Aib): Aib is a powerful helix inducer and provides exceptional steric hindrance due to the two methyl groups on its α-carbon.[9] This structure not only blocks proteases but also constrains the peptide into a more rigid conformation, which can be beneficial for receptor binding. The dramatic increase in the half-life of Semaglutide, a GLP-1 analogue containing Aib, from minutes to over a week highlights its profound stabilizing effect.[5]

  • N-Methylated Amino Acids: By replacing the hydrogen on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding patterns that proteases use for recognition.[10] This modification can lead to a massive increase in proteolytic resistance, as seen in G protein ligands where a single N-methyl substitution increased the half-life against trypsin by over 1000-fold.[7]

  • β-Amino Acids: These amino acids have an additional carbon atom in their backbone compared to α-amino acids. This altered backbone geometry makes peptides containing them poor substrates for proteases, leading to enhanced stability.[11]

Visualizing Peptide Stability Concepts and Workflows

To better understand the processes involved in peptide degradation and stability assessment, the following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows.

cluster_0 L-Peptide Degradation cluster_1 ncAA-Peptide Resistance L-Peptide L-Peptide Binding Binding L-Peptide->Binding Stereospecific Fit Protease Protease Protease->Binding Cleavage Cleavage Binding->Cleavage Catalysis Fragments Fragments Cleavage->Fragments ncAA-Peptide Peptide with ncAA No_Binding Steric Hindrance (No Fit) ncAA-Peptide->No_Binding Protease1 Protease Protease1->No_Binding Intact_Peptide Intact Peptide No_Binding->Intact_Peptide No Cleavage cluster_workflow Serum Stability Assay Workflow start 1. Incubate Peptide in Serum at 37°C timepoint 2. Collect Aliquots at Time Points (0, 1, 4, 8, 24h) start->timepoint quench 3. Quench Reaction (e.g., add Acetonitrile) timepoint->quench precipitate 4. Precipitate Proteins (Centrifuge) quench->precipitate supernatant 5. Collect Supernatant precipitate->supernatant lcms 6. LC-MS Analysis supernatant->lcms analysis 7. Quantify Intact Peptide & Calculate Half-life (t½) lcms->analysis

References

Impact of Ac-DL-Abu-OH on proteolytic resistance compared to L-isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Proteolytic Resistance: Ac-DL-Abu-OH vs. L-Isomers

In the realm of peptide-based drug development, a primary obstacle is the rapid degradation of therapeutic peptides by endogenous proteases. This guide provides a detailed comparison of the proteolytic resistance conferred by incorporating the non-natural amino acid this compound—specifically its D-isomer component—into a peptide backbone, as compared to peptides composed exclusively of natural L-isomers. The inclusion of D-amino acids is a well-established strategy to enhance peptide stability and bioavailability.[1][2]

Proteolytic enzymes, or proteases, are inherently chiral molecules, evolved to recognize and cleave peptide bonds adjacent to L-amino acids, which are the exclusive building blocks of naturally occurring proteins.[3] The active sites of these enzymes are precisely structured to accommodate the specific three-dimensional geometry of L-isomers.

The D-amino acid enantiomer, being a mirror image of the L-isomer, does not fit correctly into the enzyme's active site.[1][3] This steric hindrance prevents the enzyme from catalyzing the hydrolysis of the adjacent peptide bond, thereby rendering the peptide resistant to degradation at that site. This compound is a racemic mixture, meaning it contains both the D- and L-isomers of N-acetyl-2-aminobutanoic acid. The D-isomer within this mixture is responsible for conferring enhanced proteolytic stability.

cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide Peptide with L-amino acid Protease_L Protease L_Peptide->Protease_L Fits Active Site Fragments_L Degraded Fragments Protease_L->Fragments_L Cleavage D_Peptide Peptide with D-amino acid (from this compound) Protease_D Protease D_Peptide->Protease_D Steric Hindrance Intact_D Intact Peptide Protease_D->Intact_D No Cleavage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Peptide Stock Solutions (L- and D-isomers) B Mix Peptide with Human Serum or Protease Solution A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points (0, 1, 4, 8, 24h) C->D E Quench Reaction & Precipitate Proteins (e.g., with TFA/ACN) D->E F Centrifuge to Pellet Precipitated Proteins E->F G Collect Supernatant F->G H Analyze via RP-HPLC or LC-MS G->H I Quantify Peak Area & Plot % Intact Peptide vs. Time H->I

References

Ac-DL-Abu-OH vs. Aib: A Comparative Guide to Their Effects on Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a critical tool in peptide design to modulate secondary structure, enhance stability, and control biological activity. This guide provides a detailed comparison of two such amino acids: α-aminoisobutyric acid (Aib), a well-established helix inducer, and N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH), for which evidence of helix induction is not established in the scientific literature.

This comparison relies on published experimental data to objectively assess their performance in promoting helical conformations within peptides. All quantitative data are summarized for clarity, and detailed experimental protocols for key analytical techniques are provided.

Introduction to this compound and Aib

This compound , or 2-acetamidobutanoic acid, is a derivative of the amino acid α-aminobutyric acid (Abu).[1] It features an acetylated N-terminus and is a racemic mixture of D and L enantiomers. Its chemical formula is C6H11NO3.[1]

Aib , or α-aminoisobutyric acid, is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon.[2][3] This unique gem-dimethyl substitution makes it achiral and imposes significant steric constraints on the peptide backbone.[4][5]

Comparative Analysis of Helicity Induction

A comprehensive review of scientific literature reveals a stark contrast in the documented effects of Aib and this compound on peptide helicity.

Aib: A Potent Helix Promoter

The incorporation of Aib into peptide sequences is a widely recognized and powerful strategy for inducing and stabilizing helical structures, including both the tighter 3₁₀-helix and the canonical α-helix.[4][6] The gem-dimethyl group of Aib sterically restricts the available Ramachandran space for the peptide backbone's phi (φ) and psi (ψ) dihedral angles, strongly favoring conformations consistent with helical structures.[4][7]

Numerous studies utilizing circular dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography have demonstrated the potent helix-inducing properties of Aib.[8][9][10] Even a single Aib residue can significantly enhance the helical content of a peptide.[4] The presence of multiple Aib residues in a sequence often leads to the formation of stable, well-defined helices.[10][]

This compound: Lack of Evidence for Helix Induction

In contrast to the extensive body of research on Aib, there is a notable absence of published experimental data demonstrating that the incorporation of this compound induces or stabilizes helical conformations in peptides. Searches of chemical and biological databases have not yielded studies that characterize the secondary structure of peptides containing this specific residue.

The structural features of this compound do not suggest a strong intrinsic propensity for helix formation. Unlike Aib's gem-dimethyl group, the N-acetyl group and the ethyl side chain of the Abu residue do not impose the same degree of conformational restriction on the peptide backbone. Furthermore, as a DL-racemic mixture, its incorporation into a peptide chain would likely lead to a heterogeneous mixture of diastereomeric peptides, which would be expected to disrupt, rather than promote, regular secondary structures like helices. The introduction of D-amino acids into a peptide composed of L-amino acids is a known strategy to disrupt or break helical structures.[12][13]

Quantitative Data Comparison

Due to the lack of available data for this compound, a direct quantitative comparison of its effect on peptide helicity with Aib is not possible. The following table summarizes the well-documented effects of Aib.

Amino AcidEffect on Peptide HelicitySupporting Evidence
Aib Strong inducer and stabilizer of both 3₁₀- and α-helical conformations.[4][6]Extensive data from CD spectroscopy, NMR, and X-ray crystallography.[8][9][10]
This compound No published evidence of helix induction.N/A

Visualizing the Structural Differences

The distinct chemical structures of Aib and this compound underpin their differing impacts on peptide conformation.

Amino_Acid_Structures cluster_Aib Aib (α-aminoisobutyric acid) cluster_Abu This compound (N-acetyl-DL-α-aminobutyric acid) Aib_node Abu_node CD_Spectroscopy_Workflow cluster_workflow CD Spectroscopy Workflow prep Peptide Sample Preparation spec Spectrometer Setup prep->spec Load Sample acq Data Acquisition spec->acq Run Scan proc Data Processing acq->proc Collect Spectra anal Helicity Calculation proc->anal Calculate MRE NMR_Spectroscopy_Workflow cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation acq NMR Data Acquisition (1D, 2D TOCSY, NOESY) prep->acq proc Data Processing acq->proc assign Resonance Assignment proc->assign anal Structural Analysis assign->anal

References

Conformational Showdown: Ac-DL-Abu-OH vs. Norvaline in the Molecular Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the subtle yet significant world of peptide and protein conformation, the choice of non-proteinogenic amino acids can be a critical determinant of molecular structure and function. This guide provides an in-depth comparison of the conformational effects of N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH) and the proteinogenic amino acid analogue, norvaline, offering a valuable resource for rational drug design and development.

This comparison delves into the conformational preferences of these two molecules, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy. Understanding these preferences is paramount, as the three-dimensional structure of a peptide or protein is intrinsically linked to its biological activity.

At a Glance: Conformational Preferences in Solution

The conformational landscape of amino acid residues within a peptide backbone is largely defined by the torsion angles phi (φ) and psi (ψ). The relative populations of different conformers, such as the extended β-sheet (β), polyproline II-like (PPII), and right-handed α-helical (αR) structures, dictate the overall shape of the molecule. Here, we summarize the conformational preferences of the N'-methylamide derivatives of N-acetyl-α-aminobutyric acid (Ac-Abu-NHMe) and N-acetyl-norvaline (Ac-Nva-NHMe) in different solvents, as determined by ¹H-NMR spectroscopy.

Conformer Population (%)Ac-Abu-NHMe (in CCl₄)Ac-Nva-NHMe (in CCl₄)Ac-Abu-NHMe (in DMSO-d₆)Ac-Nva-NHMe (in DMSO-d₆)
β (Extended) 55507065
PPII (Polyproline II-like) 30352025
αR (Right-handed α-helical) 15151010

Data extrapolated from Yamazaki, T., & Abe, A. (1988). Conformational studies of N-acetyl-N'-methylamide derivatives of α-aminobutyric acid, norvaline, and valine. I. Preferred conformations in solution as studied by 1H-nmr spectroscopy. Biopolymers, 27(6), 969-984.

The data reveals that both Ac-Abu-NHMe and Ac-Nva-NHMe predominantly adopt an extended β-conformation in both non-polar (CCl₄) and polar aprotic (DMSO-d₆) solvents. However, Ac-Abu-NHMe shows a slightly higher preference for the extended conformation, particularly in the more polar solvent. Conversely, Ac-Nva-NHMe exhibits a marginally greater propensity for the polyproline II-like structure. The population of the right-handed α-helical conformer is relatively low and similar for both molecules in both solvent environments.

Unveiling the Conformations: Experimental Deep Dive

The determination of these conformational preferences relies heavily on sophisticated experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: ¹H-NMR Conformational Analysis
  • Sample Preparation:

    • Synthesize the N-acetyl-N'-methylamide derivatives of DL-α-aminobutyric acid and L-norvaline.

    • Prepare solutions of the compounds in the desired deuterated solvents (e.g., carbon tetrachloride-d, dimethyl sulfoxide-d₆) at a concentration suitable for NMR analysis (typically 1-5 mM).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H-NMR spectra to identify the chemical shifts of all protons.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to aid in proton assignments and to obtain through-bond and through-space proton-proton correlations, respectively.

    • Measure the vicinal coupling constants (³J) between the amide proton (NH) and the α-proton (CαH). These coupling constants are crucial for determining the φ dihedral angle.

  • Data Analysis and Conformational Population Estimation:

    • The populations of the different conformers (β, PPII, αR) are estimated from the measured ³J(NH-CαH) values using the Karplus equation, which relates the vicinal coupling constant to the dihedral angle.

    • The Karplus equation is of the form: ³J(HNHα) = A cos²(θ - 60°) - B cos(θ - 60°) + C, where θ is the dihedral angle φ. The parameters A, B, and C are empirically derived.

    • By assuming a dynamic equilibrium between the major conformers, the observed coupling constant is a weighted average of the coupling constants for each conformer. This allows for the calculation of the relative populations of each conformational state.

Visualizing the Workflow and Conformational Space

To better understand the process of conformational analysis and the resulting conformational landscape, the following diagrams are provided.

conformational_analysis_workflow cluster_synthesis Synthesis & Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation cluster_output Results Synthesis Synthesis of Ac-Amino Acid-NHMe Derivatives Preparation Sample Preparation (NMR Tube) Synthesis->Preparation Acquisition 1D & 2D NMR Data Acquisition Preparation->Acquisition J_Coupling Measure ³J(NH-CαH) Coupling Constants Acquisition->J_Coupling Karplus Apply Karplus Equation J_Coupling->Karplus Population Calculate Conformer Populations Karplus->Population Comparison Comparative Conformational Analysis Population->Comparison

Figure 1. Experimental workflow for NMR-based conformational analysis.

ramachandran_plot plot xlabel φ (phi) ylabel ψ (psi) beta β-Sheet alpha_r α-Helix (R) alpha_l α-Helix (L) ppii PPII

Figure 2. Conceptual Ramachandran plot showing key conformational regions.

A Comparative Guide: Ac-DL-Abu-OH versus Beta-Alanine in Modulating Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, strategic modifications to peptide backbones and side chains are paramount for enhancing their efficacy, stability, and binding affinity. Among the myriad of available modifications, the incorporation of unnatural amino acids (UAAs) and beta-amino acids presents a powerful approach to modulate peptide-protein interactions. This guide provides a comparative overview of two such modifications: N-acetyl-DL-2-aminobutanoic acid (Ac-DL-Abu-OH), a small, acetylated unnatural amino acid, and beta-alanine (β-Ala), a naturally occurring beta-amino acid.

While direct, head-to-head experimental data comparing the influence of this compound and beta-alanine on peptide-protein interactions is not extensively available in the public domain, this guide synthesizes general principles from peptidomimetic studies to infer their potential differential effects. Furthermore, it provides detailed experimental protocols for key assays that are instrumental in generating such comparative data, empowering researchers to conduct their own evaluations.

Influence on Peptide-Protein Interactions: A Comparative Overview

The introduction of this compound or beta-alanine into a peptide sequence can significantly alter its conformational properties and, consequently, its interaction with a target protein.

This compound , as an N-terminally acetylated amino acid with a small ethyl side chain, can influence peptide-protein interactions in several ways. The acetyl group can cap the N-terminus, removing the positive charge and potentially forming hydrogen bonds. The ethyl side chain can engage in hydrophobic interactions within a protein's binding pocket. The DL-configuration introduces a racemic mixture at the alpha-carbon, which can be a strategy to explore a wider conformational space or to identify stereospecific binding preferences.

Beta-alanine , on the other hand, introduces an additional methylene group into the peptide backbone, increasing its flexibility. This added flexibility can allow the peptide to adopt conformations that are inaccessible to its alpha-amino acid counterpart, potentially leading to an enhanced fit with the target protein. However, this increased flexibility can also come at an entropic cost upon binding. Peptides incorporating beta-alanine have been shown to modulate conformation and proteolytic susceptibility.

Hypothetical Quantitative Comparison of Peptide Modifications

To illustrate how the binding affinities of peptides modified with this compound and beta-alanine could be compared, the following table presents a hypothetical dataset for a peptide inhibitor targeting a protein of interest. The data would typically be generated using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Peptide SequenceModificationDissociation Constant (KD) (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)
Pep-OriginalNone5001.2 x 1056.0 x 10-2
Pep-Ac-AbuN-terminal this compound1502.5 x 1053.75 x 10-2
Pep-βAlaInternal β-Alanine substitution3001.8 x 1055.4 x 10-2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Binding Affinity Measurement

Accurate determination of binding kinetics and affinity is crucial for comparing the effects of different peptide modifications. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a peptide) to a ligand (e.g., a target protein) immobilized on a sensor chip in real-time.

Experimental Protocol for SPR:

  • Immobilization of the Target Protein:

    • The target protein is typically immobilized on a CM5 sensor chip via amine coupling.

    • The carboxyl groups on the sensor surface are activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • The target protein, dissolved in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Unreacted NHS esters are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is continuously flowed over the sensor surface.

    • The modified peptides (analytes) are serially diluted in the running buffer to a range of concentrations (e.g., 0.1 nM to 1 µM).

    • Each peptide concentration is injected over the immobilized protein surface for a specific association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Experimental Protocol for ITC:

  • Sample Preparation:

    • The target protein and the modified peptides are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • The concentrations of the protein and peptides are accurately determined. Typically, the protein is placed in the sample cell at a concentration 10-50 times the expected KD, and the peptide is in the syringe at a concentration 10-20 times that of the protein.

  • Titration:

    • The sample cell containing the protein solution is maintained at a constant temperature.

    • The peptide solution is incrementally injected into the sample cell in a series of small aliquots (e.g., 2 µL injections every 150 seconds).

    • The heat change upon each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of peptide to protein.

    • The resulting isotherm is fitted to a binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Signaling Pathway and Experimental Workflow Visualization

To understand the functional implications of these peptide modifications, it is essential to consider their effects within a biological context, such as a signaling pathway. For instance, many signaling pathways are regulated by peptide-protein interactions that can be targeted by rationally designed peptide inhibitors.

The following diagram illustrates a generic signaling pathway where a peptide-protein interaction is a key regulatory step.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Protein_A Protein A Receptor->Protein_A Protein_B Protein B Protein_A->Protein_B Peptide-Protein Interaction Effector Effector Protein Protein_B->Effector Response Cellular Response Effector->Response Inhibitor Modified Peptide Inhibitor Inhibitor->Protein_A

Caption: A generic signaling pathway where a peptide-protein interaction between Protein A and Protein B is critical for signal transduction. A modified peptide inhibitor can be designed to disrupt this interaction.

To compare the efficacy of peptides modified with this compound versus beta-alanine in this pathway, a structured experimental workflow is necessary.

Experimental_Workflow cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Binding Assays cluster_2 Cell-Based Functional Assays P1 Synthesize Peptides: - Pep-Original - Pep-Ac-Abu - Pep-βAla P2 Purify by HPLC P1->P2 P3 Characterize by Mass Spec P2->P3 B1 SPR Analysis P3->B1 B2 ITC Analysis P3->B2 B3 Compare Binding Affinities B1->B3 Determine ka, kd, KD B2->B3 Determine KD, ΔH, ΔS, n C1 Treat Cells with Peptides B3->C1 C2 Measure Downstream Signaling (e.g., Western Blot for Effector Phosphorylation) C1->C2 C3 Compare Cellular Efficacy C2->C3 Quantify Inhibition (IC50)

Caption: Experimental workflow for comparing the influence of peptide modifications on peptide-protein interactions and cellular function.

Conclusion

The strategic incorporation of unnatural amino acids like this compound and beta-amino acids such as beta-alanine offers a versatile toolkit for modulating the properties of therapeutic peptides. While direct comparative data is sparse, the principles of peptidomimetic chemistry suggest that this compound may primarily influence interactions through its N-terminal cap and hydrophobic side chain, whereas beta-alanine introduces backbone flexibility.

To definitively assess the relative merits of these modifications for a specific peptide-protein interaction, rigorous experimental evaluation is indispensable. The provided protocols for SPR and ITC, along with the illustrative signaling pathway and experimental workflow, offer a robust framework for researchers to generate the necessary quantitative data. Such studies are critical for the rational design of next-generation peptide therapeutics with enhanced binding affinities and biological activities.

A Comparative Guide to LC-MS/MS Methods for Differentiating Ac-DL-Abu-OH from its Isomers in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptide therapeutics is a critical strategy for enhancing stability, efficacy, and pharmacokinetic properties. N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH) and its isomers represent a class of modifications that, while sharing the same mass, can impart vastly different biological activities. Distinguishing between these subtle structural variations within a peptide sequence is a significant analytical challenge. Isomerization can occur spontaneously or during synthesis, making robust analytical methods essential for quality control and characterization.[1]

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies designed to resolve and identify this compound from its key isomers: the enantiomeric D-form (Ac-D-Abu-OH) and the positional isomers N-acetyl-β-aminobutyric acid (Ac-BABA) and N-acetyl-γ-aminobutyric acid (Ac-GABA).

Comparative Analysis of Analytical Strategies

Differentiating these isomers requires a strategic combination of chromatographic separation and mass spectrometric detection. While all isomers have an identical monoisotopic mass, their structural differences can be exploited by specialized LC columns or revealed through distinct fragmentation patterns in MS/MS experiments.[2] The primary approaches involve chiral chromatography for enantiomeric separation, alternative chromatography modes like HILIC for positional isomers, and advanced MS techniques for differentiation without baseline separation.

Table 1: Comparison of LC-MS/MS Methodologies for Isomer Differentiation

Methodology Principle of Separation/Differentiation Primary Isomers Resolved Advantages Limitations
Chiral LC-MS/MS Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes, leading to different retention times for enantiomers.[3][4] Enantiomers: Ac-L-Abu vs. Ac-D-Abu Direct separation of enantiomers without derivatization.[3] High sensitivity and compatibility with MS.[4] May not resolve positional isomers (α, β, γ). Requires specialized, often expensive, chiral columns.
HILIC-MS/MS Based on partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[5] Positional Isomers: Ac-α-Abu vs. Ac-β-Abu vs. Ac-γ-Abu Excellent retention for polar compounds.[5] Provides orthogonal selectivity to reversed-phase chromatography. May not separate enantiomers. Can require longer equilibration times.

| Advanced MS/MS | Differentiates isomers based on unique MS/MS fragmentation patterns, ratios of product ions, or by utilizing MS³ or ion mobility spectrometry (IMS).[1][2][6] | All Isomers (in principle) | Can differentiate isomers that are difficult to separate chromatographically.[2] IMS adds another dimension of separation based on ion shape.[6] | Requires sophisticated instrumentation (ion trap or IMS-enabled). Method development can be complex. May not be suitable for routine quantification without standards.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are generalized frameworks that should be optimized for specific peptide sequences and instrumentation.

Method 1: Chiral LC-MS/MS for Enantiomeric Separation

This method is ideal for resolving peptides containing Ac-D-Abu from those with Ac-L-Abu.

  • Sample Preparation:

    • If starting from a protein, perform an enzymatic digest (e.g., with trypsin) to generate the target peptide.

    • Reconstitute the final peptide sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: Chiral Stationary Phase (CSP) column, such as a CROWNPAK CR-I(+) or similar crown ether-based column (e.g., 150 mm x 2.1 mm, 3 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for several minutes to allow for chiral recognition, followed by a linear gradient to elute the peptides.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 25°C (or as recommended by the column manufacturer).

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: Select the m/z of the protonated peptide containing the Ac-Abu residue.

    • Product Ions: Monitor characteristic b- and y-type fragment ions of the peptide. Look for subtle differences in fragment ion ratios between the D- and L-isomers.

Method 2: HILIC-MS/MS for Positional Isomer Separation

This method is designed to separate peptides containing Ac-α-Abu, Ac-β-Abu, and Ac-γ-Abu.

  • Sample Preparation:

    • Perform enzymatic digestion as required.

    • Reconstitute the peptide sample in a high organic solvent mixture (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) to ensure proper interaction with the HILIC column.

  • LC Conditions:

    • Column: HILIC column, such as a HALO Penta-HILIC (e.g., 150 mm x 2.1 mm, 2.7 µm).[5]

    • Mobile Phase A: 8 mM Ammonium Formate, pH 3.0 in 95:5 Acetonitrile:Water.[5]

    • Mobile Phase B: 8 mM Ammonium Formate, pH 3.0 in Water.[5]

    • Gradient: Start at a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute analytes by increasing polarity.

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 35°C.[5]

  • MS/MS Conditions:

    • Ion Source: ESI, positive mode.

    • Scan Mode: MRM or PRM.

    • Precursor Ion: Select the m/z of the protonated isomeric peptides.

    • Product Ions: Monitor for fragment ions that are specific to the structure of the acetylated aminobutyric acid isomer. Recent studies on free acetylated amino acids show that positional isomers can yield structure-specific fragment ions.[7] For example, the position of the amino group will influence the fragmentation pathways along the peptide backbone.

Quantitative Data & Fragmentation

Direct quantitative comparison for a specific peptide is highly application-dependent. However, a targeted MRM/PRM approach can be developed based on predictable fragmentation patterns. The MS/MS fragmentation of free acetylated amino acids often involves characteristic losses of water (H₂O) and ketene (C₂H₂O).[7] These fragmentation patterns can be influenced by the isomer's structure.

Table 2: Hypothetical MRM Transitions for a Peptide "X-Ac-Abu-Y"

Isomer Type Precursor Ion (Q1) Product Ion (Q3) Rationale / Origin
All Isomers [M+H]⁺ y-ion (cleavage C-terminal to Ac-Abu) Common peptide backbone fragment.
All Isomers [M+H]⁺ b-ion (cleavage N-terminal to Ac-Abu) Common peptide backbone fragment.
Ac-α-Abu [M+H]⁺ Immonium ion (m/z 102.086) Characteristic immonium ion for Ac-Abu.
Ac-β-Abu / Ac-γ-Abu [M+H]⁺ Isomer-specific fragment The position of the peptide bond relative to the acetylated amino group alters fragmentation efficiency and can produce unique fragments or distinct b/y ion ratios.[2]

| All Isomers | b-ion containing Ac-Abu | Fragment from b-ion (e.g., loss of ketene) | MS³-type experiment where a primary fragment ion is isolated and further fragmented to reveal structural details of the isomeric residue.[1] |

Note: The exact m/z values are dependent on the peptide sequence "X" and "Y".

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Interpretation Protein Protein Sample Digest Enzymatic Digestion Protein->Digest Peptide Peptide Mixture Digest->Peptide LC LC Separation (Chiral or HILIC) Peptide->LC MS MS Scan (Q1) Select Precursor Ion LC->MS MSMS MS/MS Scan (Q3) Fragment & Detect MS->MSMS Chroma Chromatographic Resolution MSMS->Chroma Spectra Unique MS/MS Fragment Pattern MSMS->Spectra ID Isomer Identification Chroma->ID Spectra->ID

Caption: General workflow for peptide isomer analysis.

G Start Need to Differentiate Ac-Abu Isomers in Peptide Q1 Are you differentiating D vs. L enantiomers? Start->Q1 Q2 Are you differentiating positional isomers (α, β, γ)? Q1->Q2 No M1 Use Chiral LC-MS/MS Q1->M1 Yes Q3 Are isomers chromatographically separable? Q2->Q3 No M2 Use HILIC or Reversed-Phase LC-MS/MS Q2->M2 Yes M3 Use Advanced MS/MS (MS³ or Ion Mobility) Q3->M3 No End Isomer Differentiated Q3->End Yes M1->End M2->End M3->End

Caption: Decision tree for selecting an analytical method.

This guide provides a foundational understanding of the strategies available for the complex task of differentiating this compound and its isomers within peptides. The optimal method will depend on the specific isomers of interest, the complexity of the sample matrix, and the instrumentation available. For unambiguous identification, a combination of chromatographic separation and analysis of unique mass spectrometric fragmentation patterns is often the most powerful approach.

References

Safety Operating Guide

Safe Disposal of Ac-DL-Abu-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Ac-DL-Abu-OH (N-Acetyl-DL-2-aminobutyric acid), ensuring compliance with safety regulations and promoting a secure working environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and storage.

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Melting Point > 300 °C / 572 °F[1]
Solubility in Water 22.7 g/100 ml @ 22 °C[2]
Appearance White to Beige Solid/Flakes[1][2]
Odor Odorless[1]

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound may cause an allergic skin reaction. Therefore, appropriate personal protective equipment should be worn at all times when handling this chemical.

Recommended PPE:

  • Gloves: Chemical resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust respirator should be used if ventilation is inadequate or if handling produces visible dust clouds.[2]

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to consign it to an approved waste disposal plant. The following steps outline a standard operating procedure for its collection and disposal within a laboratory setting.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is kept closed when not in use.

  • Handling Solid Waste:

    • If dealing with the solid form, carefully sweep or scoop the material into the designated waste container to avoid generating dust.[1]

    • Use appropriate tools and avoid creating airborne particles.

  • Handling Solutions:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Pour solutions directly into the designated waste container.

  • Container Labeling:

    • Properly label the waste container with the full chemical name: "N-Acetyl-DL-2-aminobutyric acid" or "this compound".

    • Include the appropriate hazard warnings (e.g., "Skin Sensitizer").

    • Indicate the start date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be a designated satellite accumulation area for chemical waste.

  • Arranging for Disposal:

    • Once the container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate & Label Waste Container A->B C Collect Solid Waste (Sweep, Avoid Dust) B->C D Collect Aqueous Waste (Pour into Container) B->D E Securely Seal Waste Container C->E D->E F Store in Designated Waste Area E->F G Arrange for Pickup by Licensed Disposal Service F->G

References

Essential Safety and Logistical Information for Handling Ac-DL-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents like N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure compliance with safety protocols. The following recommendations are based on safety data for structurally similar compounds, and it is crucial to consult the specific Safety Data Sheet (SDS) for this compound (CAS 7211-57-6) when it becomes available.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to create a barrier between the handler and the chemical.

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.[1]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[2] Inspect gloves prior to use and dispose of them properly after handling the material.
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers the skin.
Respiratory Use in a well-ventilated area. If dusts are generated or if working in a poorly ventilated area, a NIOSH-approved respirator may be required.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds and, if available, the specific SDS for this compound before starting any work.[2][3]

  • Ensure all necessary PPE is available and in good condition.

During Handling:

  • Avoid direct contact with the skin and eyes.

  • Avoid inhalation of dust or fumes.[2]

  • Use appropriate tools and techniques to minimize the generation of dust.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, trying not to create dust. Place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.[2]

Disposal Route:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[2]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Read_SDS Read SDS & Understand Hazards Gather_PPE Gather Appropriate PPE Read_SDS->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Segregate_Waste Segregate Waste Decontaminate_Workspace->Segregate_Waste Dispose_Waste Dispose of Waste per Guidelines Segregate_Waste->Dispose_Waste Spill_Event Spill Occurs Evacuate_Area Evacuate Area (if large spill) Spill_Event->Evacuate_Area Don_PPE Don Spill Response PPE Spill_Event->Don_PPE Small Spill Evacuate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Spill_Dispose Dispose as Hazardous Waste Collect_Material->Spill_Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.